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Foundational

An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carboxylic acid: Properties, Synthesis, and Spectroscopic Analysis

Introduction The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of a specific, yet underexplored derivative: 1-Butyl-1H-imidazole-2-carboxylic acid .

Given the limited direct literature on this compound, this guide synthesizes information from its parent molecule, 1H-imidazole-2-carboxylic acid, and the related N-alkylated compound, 1-butylimidazole. Through a combination of established data and predictive analysis based on fundamental chemical principles, we will explore its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers and scientists in drug development and organic synthesis who are interested in leveraging the potential of novel imidazole derivatives.

Physicochemical Properties

The introduction of a butyl group at the N1 position of the imidazole ring is expected to significantly influence the physicochemical properties of the parent 1H-imidazole-2-carboxylic acid. The following table summarizes the known properties of the parent compounds and the predicted properties of 1-Butyl-1H-imidazole-2-carboxylic acid.

Property1H-Imidazole-2-carboxylic acid1-Butylimidazole1-Butyl-1H-imidazole-2-carboxylic acid (Predicted)
Molecular Formula C₄H₄N₂O₂[2]C₇H₁₂N₂[3]C₈H₁₂N₂O₂
Molecular Weight 112.09 g/mol [2]124.18 g/mol [3]168.19 g/mol
Appearance Off-white to light brown solid[4]Colorless to light yellow liquid[5]White to off-white solid
Melting Point 156 °C[6]-72 °C[7]Likely lower than the parent acid due to the flexible butyl chain, but still a solid at room temperature.
Boiling Point Decomposes114-116 °C / 12 mmHg[3]Expected to be significantly higher than 1-butylimidazole due to the carboxylic acid group and potential for hydrogen bonding.
Solubility Soluble in water.[8]Soluble in water.[7] Insoluble in water.[5] (Conflicting reports)Predicted to have moderate solubility in polar organic solvents and limited solubility in water due to the hydrophobic butyl group.
pKa Not readily available, but expected to be in the range of other imidazole carboxylic acids.Not readily available.The carboxylic acid pKa is expected to be in the typical range for carboxylic acids. The pKa of the imidazole nitrogen will be influenced by the electron-donating butyl group.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-Butyl-1H-imidazole-2-carboxylic acid can be envisioned through a two-step process, beginning with the readily available starting material, imidazole. The proposed pathway involves the N-alkylation of imidazole followed by carboxylation at the C2 position.

Synthesis_Workflow Imidazole Imidazole N_Butylimidazole 1-Butylimidazole Imidazole->N_Butylimidazole N-Alkylation ButylHalide 1-Bromobutane or 1-Chlorobutane ButylHalide->N_Butylimidazole BaseSolvent Base (e.g., NaOH, K2CO3) Solvent (e.g., Methanol, Acetonitrile) BaseSolvent->N_Butylimidazole TargetMolecule 1-Butyl-1H-imidazole-2-carboxylic acid N_Butylimidazole->TargetMolecule Carboxylation CarboxylationAgent CO2 (high pressure) or Organolithium reagent followed by CO2 CarboxylationAgent->TargetMolecule

Caption: Proposed two-step synthesis of 1-Butyl-1H-imidazole-2-carboxylic acid.

Step 1: Synthesis of 1-Butylimidazole

The synthesis of 1-butylimidazole is a well-established N-alkylation reaction.[9]

Protocol:

  • To a stirred solution of imidazole in a suitable solvent such as methanol or acetonitrile, add a base like sodium hydroxide or potassium carbonate.

  • Slowly add 1-bromobutane or 1-chlorobutane to the reaction mixture at a controlled temperature.

  • The reaction is typically refluxed for several hours to ensure complete conversion.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography to yield pure 1-butylimidazole.

Step 2: Carboxylation of 1-Butylimidazole

The introduction of a carboxylic acid group at the C2 position of the imidazole ring is the key step. This can be achieved through several methods, with direct carboxylation using carbon dioxide under pressure or a metal-halogen exchange followed by quenching with CO₂ being the most promising.

Protocol (Conceptual):

  • Method A: Direct Carboxylation: In a high-pressure reactor, 1-butylimidazole is treated with carbon dioxide at elevated temperature and pressure. This method, while direct, may require optimization of reaction conditions.

  • Method B: Lithiation and Carboxylation:

    • In an inert atmosphere, dissolve 1-butylimidazole in an anhydrous aprotic solvent like THF.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a strong base, such as n-butyllithium, to deprotonate the C2 position of the imidazole ring, forming a lithiated intermediate.

    • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the reaction mixture to warm to room temperature.

    • The reaction is then quenched with water, and the pH is adjusted to the isoelectric point to precipitate the 1-Butyl-1H-imidazole-2-carboxylic acid.

    • The crude product can be purified by recrystallization.

Predicted Spectroscopic Profile

The structural features of 1-Butyl-1H-imidazole-2-carboxylic acid suggest a distinct spectroscopic signature. The following are predictions for its ¹H NMR, ¹³C NMR, and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the butyl group and the imidazole ring.

  • Butyl Group:

    • A triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm.

    • Two multiplets for the two methylene groups (CH₂-CH₂) in the range of 1.2-1.8 ppm.

    • A triplet for the methylene group attached to the imidazole nitrogen (N-CH₂) deshielded to around 4.1-4.3 ppm.

  • Imidazole Ring:

    • Two distinct signals for the two imidazole ring protons (H4 and H5). Based on data for similar compounds, these are expected to appear as doublets or singlets in the region of 7.0-7.5 ppm.[10]

  • Carboxylic Acid:

    • A broad singlet for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Butyl Group:

    • Four distinct signals for the four carbon atoms of the butyl chain, with the N-CH₂ carbon being the most deshielded.

  • Imidazole Ring:

    • Three signals for the three carbon atoms of the imidazole ring. The C2 carbon, attached to the carboxylic acid group, will be the most deshielded.

  • Carboxylic Acid:

    • A signal for the carbonyl carbon of the carboxylic acid group, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the butyl group.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the imidazole ring.

  • C-O Stretch: A medium to strong absorption in the 1200-1300 cm⁻¹ range from the C-O bond of the carboxylic acid.

Applications in Drug Development

While specific biological activities of 1-Butyl-1H-imidazole-2-carboxylic acid are yet to be reported, its structural motifs suggest several potential applications in drug development:

  • Scaffold for Novel Therapeutics: The core structure can be further functionalized at the carboxylic acid group to generate a library of amides, esters, and other derivatives for screening against various biological targets.

  • Enzyme Inhibition: Imidazole-containing molecules are known to act as inhibitors for a variety of enzymes, including metallo-β-lactamases.[11] The carboxylic acid moiety can serve as a key binding element to the active site of target enzymes.

  • Coordination Chemistry and Metal-Based Drugs: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as ligands for metal ions, opening possibilities for the development of novel metal-based therapeutic agents.[12]

Conclusion

1-Butyl-1H-imidazole-2-carboxylic acid represents a promising, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic pathway, and its expected spectroscopic characteristics, based on the analysis of its constituent structural components. The detailed experimental protocols and predictive data herein are intended to facilitate further research and unlock the potential of this and other novel N-alkylated imidazole carboxylic acids in the pursuit of new therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). Exploring the Chemistry of 1-Butylimidazole: Synthesis and Reactivity.
  • Zhongkai Chemical. (n.d.). 1-Butylimidazole. Retrieved March 26, 2026, from [Link]

  • Valente, S., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(10), 11674-11687.
  • Oakwood Chemical. (n.d.). 1-Butylimidazole. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). Butylimidazole. Retrieved March 26, 2026, from [Link]

  • Benchchem. (2025). Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide.
  • Benchchem. (2025). A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime.
  • Gholami, M. R., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • Gu, Y., & Li, Z. (2013). Electrosynthesis of Imidazolium Carboxylates. Organic Letters, 15(17), 4446-4449.
  • PrepChem. (n.d.). Synthesis of 1-n-butylimidazole. Retrieved March 26, 2026, from [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
  • Shi, L., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4147-4167.
  • Grimmett, M. R., & Iddon, B. (1984). N-Alkylation of imidazoles. Heterocycles, 22(5), 1095-1122.
  • Wiley. (n.d.). 1H-Imidazole-2-carboxylic acid, 2,5-dihydro-5-oxo-2,4-bis(phenylmethyl)-, methyl ester.
  • Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236.
  • National Institute of Standards and Technology. (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

  • Benchchem. (2025).
  • World Intellectual Property Organization. (2023).
  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-277.
  • Tokyo Chemical Industry. (2025, February 13).
  • López-Peñalver, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved March 26, 2026, from [Link]

  • Nikolaenkova, E. B., et al. (2024). Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. Chemistry of Heterocyclic Compounds, 60(1), 1-10.
  • Nishi, K., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron Complex.
  • Automated Topology Builder. (n.d.). 1-butylimidazole. Retrieved March 26, 2026, from [Link]

  • Ranjan, P., et al. (2014). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. RSC Advances, 4(92), 50556-50567.
  • Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236.
  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Domanska, U., & Pobudkowska, A. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7899.
  • Benchchem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • da Silva, F. C., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1378-1387.
  • Kégl, T., & Kégl, T. (2019). Typical laboratory synthesis of N-alkyl imidazoles. Periodica Polytechnica Chemical Engineering, 63(3), 405-414.
  • Wikipedia. (n.d.). Imidazole. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Mechanistic Pathways and Synthetic Protocols for 1-Butyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

Executive Summary In contemporary drug discovery and materials science, functionalized imidazoles serve as privileged scaffolds. Specifically, 1-Butyl-1H-imidazole-2-carboxylic acid is a highly sought-after building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, functionalized imidazoles serve as privileged scaffolds. Specifically, 1-Butyl-1H-imidazole-2-carboxylic acid is a highly sought-after building block. The presence of the N1-butyl chain enhances lipophilicity and membrane permeability, while the C2-carboxylic acid moiety significantly lowers the pKa of the system, optimizing its antimicrobial efficacy and metal-chelating properties [1].

As a Senior Application Scientist, I have evaluated the synthetic landscape for this molecule. This whitepaper deconstructs the two primary mechanisms of formation—the classical Organometallic C-H Activation Route and the modern Aqueous Green Oxidation Route —providing self-validating protocols and causal explanations for every experimental parameter.

Pathway I1 1-Butyl-1H-imidazole L1 1-Butyl-2-lithio-1H-imidazole (Intermediate) I1->L1 n-BuLi, THF, -78°C (C-H Activation) I2 1-Butyl-1H-imidazole-2-carboxaldehyde P 1-Butyl-1H-imidazole-2-carboxylic acid (Target API Building Block) I2->P 30% H2O2, H2O, RT (Green Oxidation) L1->P 1. CO2 (Dry Ice) 2. HCl (Workup)

Divergent synthetic pathways for 1-Butyl-1H-imidazole-2-carboxylic acid.

Structural & Electronic Profiling

To synthesize this compound efficiently, one must understand the intrinsic electronics of the imidazole ring. The heterocycle is electron-rich, yet the C2 position is uniquely flanked by two electronegative nitrogen atoms.

  • Inductive Effect: The nitrogens withdraw electron density via the sigma network, inducing a partial positive charge (δ+) on C2. This renders the C2-H bond relatively acidic (pKa ~ 33).

  • Directing Effect: The N1-butyl group provides steric shielding, preventing unwanted N-deprotonation. Meanwhile, the lone pair on the non-alkylated nitrogen (N3) acts as a powerful directing group for incoming electrophiles or metalating agents [2].

Mechanism A: Organometallic C-H Activation (Lithiation-Carboxylation)

The classical approach to functionalizing the C2 position relies on directed ortho-metalation (DoM) principles.

The Causality of the Mechanism

When 1-butyl-1H-imidazole is subjected to n-butyllithium (n-BuLi), the lithium cation coordinates with the N3 lone pair. This pre-equilibrium complex brings the highly basic butyl anion into immediate proximity with the C2-proton, lowering the activation energy for deprotonation. The resulting intermediate is a stable C2-carbanion (lithium salt). Subsequent introduction of carbon dioxide (an excellent electrophile for hard carbanions) results in a rapid nucleophilic attack, forming the carboxylate framework.

Mechanism SM C2-H Bond (Acidic) TS N3-Lithium Coordination SM->TS n-BuLi CA C2-Carbanion (Nucleophile) TS->CA -Butane CO2 CO2 Attack CA->CO2 +CO2 PR Carboxylate Formation CO2->PR C-C Bond

Mechanistic electron flow and intermediate formation during C2-lithiation.

Protocol A: Self-Validating Lithiation Workflow
  • Step 1: Preparation. Purge a flame-dried Schlenk flask with Argon. Dissolve 1-butyl-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M). Causality: THF solvates the lithium cation, breaking up n-BuLi hexamers into highly reactive dimers. Anhydrous conditions prevent the destruction of n-BuLi.

  • Step 2: Cryogenic Cooling. Cool the system to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the nucleophilic addition of n-BuLi to the imidazole ring, which would cause unwanted ring-opening.

  • Step 3: Metalation. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour.

    • Self-Validation Check (Deuterium Assay): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. The complete disappearance of the C2-H singlet (~7.6 ppm) confirms >95% lithiation efficiency. Do not proceed to Step 4 until validated.

  • Step 4: Electrophilic Trapping. Bubble dry CO₂ gas through the solution (or add crushed, anhydrous dry ice directly) for 30 minutes.

  • Step 5: Workup. Warm to room temperature. Quench with distilled water. Adjust the pH to ~3.5 using 1M HCl (the isoelectric point of the product). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Mechanism B: Green Aqueous Oxidation

For process chemists looking to scale up without the hazards of cryogenic temperatures and pyrophoric reagents, the oxidation of 1-butyl-1H-imidazole-2-carboxaldehyde is the superior route [1].

The Causality of the Mechanism

This method utilizes 30% hydrogen peroxide (H₂O₂) in an aqueous medium. The mechanism initiates with the nucleophilic addition of the hydroperoxide anion (HOO⁻) to the highly electrophilic aldehyde carbon, forming a tetrahedral intermediate. A subsequent proton transfer and elimination of water yields the carboxylic acid. This is a "green" pathway because it operates at room temperature and produces only water as a byproduct [1].

Protocol B: Self-Validating Oxidation Workflow
  • Step 1: Dissolution. Suspend 1-butyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in distilled water (0.5 M). Causality: Water acts as an environmentally benign solvent that perfectly stabilizes the hydroperoxide anion transition state.

  • Step 2: Oxidation. Slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise at room temperature. Stir vigorously for 12–24 hours.

    • Self-Validation Check (2,4-DNPH Spot Test): Spot the reaction mixture on a TLC plate and stain with 2,4-dinitrophenylhydrazine. A yellow/orange spot indicates unreacted aldehyde. The reaction is complete only when the stain yields a negative result. Alternatively, monitor the disappearance of the aldehyde proton (~9.8 ppm) via ¹H-NMR.

  • Step 3: Isolation. Once validated, destroy excess peroxide with a catalytic amount of sodium thiosulfate. Lyophilize (freeze-dry) the aqueous mixture to yield the pure 1-butyl-1H-imidazole-2-carboxylic acid as a white paste/solid [1].

Comparative Data & Yield Analysis

To aid in route selection for drug development campaigns, the quantitative metrics of both methodologies are summarized below:

ParameterRoute A: Organometallic C-H ActivationRoute B: Green Aqueous Oxidation
Starting Material 1-Butyl-1H-imidazole1-Butyl-1H-imidazole-2-carboxaldehyde
Primary Reagents n-BuLi, CO₂ (Dry Ice)30% H₂O₂
Solvent System Anhydrous THFDistilled Water
Operating Temperature -78 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours12 - 24 hours
Reported Yields 75% - 85%>95%
Primary Byproducts Butane, Lithium saltsWater
Process Scalability Low (Requires specialized cryogenic reactors)High (Aqueous, Atom Economical)

References

  • Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives Source: South African Journal of Chemistry (SciELO) URL:[Link]

  • Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles Source: The Royal Society of Chemistry URL:[Link]

Sources

Foundational

Structural Crystallography and X-Ray Diffraction Analysis of 1-Butyl-1H-imidazole-2-carboxylic Acid: From Small Molecule to Metallo-β-Lactamase Inhibitor Complexes

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 1-Butyl-1H-imidazole-2-carboxylic acid (BIC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 1-Butyl-1H-imidazole-2-carboxylic acid (BICA) represents a highly privileged metal-binding pharmacophore (MBP) in contemporary drug discovery. Originally synthesized and evaluated for its antimicrobial properties [1], its true structural value has been realized in its capacity to act as a potent inhibitor of Class B1 Metallo-β-Lactamases (MBLs), such as VIM-2[2].

This whitepaper provides an in-depth technical guide to the crystallographic analysis of BICA. As a Senior Application Scientist, I have structured this guide to cover both the small-molecule X-ray diffraction (XRD) of the isolated compound and the macromolecular co-crystallography of BICA bound to the VIM-2 enzyme. By understanding the causality behind solvent selection, crystallization techniques, and diffraction data refinement, researchers can leverage these protocols to accelerate structure-based drug design (SBDD) against carbapenem-resistant pathogens.

Chemical Properties and Small Molecule Crystallography

Before analyzing BICA in a biological context, it is critical to understand its intrinsic structural behavior. BICA is an amphiphilic molecule, possessing a highly polar, ionizable headgroup (imidazole-2-carboxylic acid) and a lipophilic aliphatic tail (1-butyl group).

Structural Causality in the Solid State

In the solid state, BICA typically crystallizes as a zwitterion. The acidic proton of the carboxylic acid transfers to the basic N3 nitrogen of the imidazole ring. This zwitterionic nature dictates its crystal packing, driving the formation of robust intermolecular hydrogen-bonding networks (N–H···O) that form infinite one-dimensional chains or dimeric pairs in the crystal lattice.

Protocol: Small Molecule Single-Crystal Growth

To obtain diffraction-quality single crystals of isolated BICA, controlled slow evaporation is required.

  • Solvent Selection & Dissolution: Dissolve 50 mg of synthesized BICA in 5 mL of a binary solvent system (Methanol/Water, 80:20 v/v).

    • Causality: The amphiphilic nature of BICA requires a protic, polar solvent mixture. Methanol solvates the butyl chain, while water stabilizes the zwitterionic core, preventing rapid, disordered precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing particulate impurities prevents heterogeneous nucleation, ensuring the growth of single, macroscopic crystals rather than microcrystalline powders.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2–3 small holes (needle size). Store the vial in a vibration-free environment at a constant 20°C.

    • Causality: Slow evaporation minimizes the thermodynamic driving force of supersaturation, allowing the molecules sufficient time to orient into a highly ordered monoclinic lattice (typically P21​/c ).

  • Harvesting: After 7–14 days, harvest the colorless block-like crystals using a nylon loop and immediately immerse them in a perfluoropolyether cryo-oil to prevent solvent loss and lattice cracking prior to XRD mounting.

Macromolecular Co-Crystallography: BICA and VIM-2 MBL

The primary pharmaceutical application of BICA is its role as an inhibitor of Verona Integron-encoded Metallo-β-lactamase (VIM-2) [2]. To elucidate the mechanism of action, obtaining high-resolution X-ray crystal structures of the VIM-2/BICA complex is paramount.

Protocol: Protein-Ligand Co-Crystallization

Obtaining diffraction-quality protein crystals requires navigating a complex phase diagram. For VIM-2 and BICA, we utilize a co-crystallization approach rather than soaking.

  • Protein Preparation & Ligand Incubation: Concentrate purified VIM-2 MBL to 10–15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 50 µM ZnCl₂. Add BICA (dissolved in 100% DMSO) to achieve a final ligand concentration of 2 mM (ensuring final DMSO is < 5% v/v). Incubate at 4°C for 2 hours.

    • Causality: BICA binding induces a conformational shift in the flexible L10 loop of VIM-2. Soaking BICA into pre-formed apo-crystals often shatters the lattice due to this structural rearrangement. Pre-incubation traps the enzyme in its stabilized, ligand-bound conformation prior to nucleation.

  • Hanging Drop Vapor Diffusion: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M MES pH 6.5, 20% w/v PEG 3350, 0.2 M NaCl). Invert over a well containing 500 µL of reservoir solution.

    • Causality: PEG 3350 acts as a polymeric crowding agent that gently reduces protein solubility without stripping the essential zinc ions from the active site, a common failure point when using high-salt precipitants like ammonium sulfate.

  • Cryoprotection: Once crystals form (typically 3–5 days), briefly transfer them to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen (77 K).

    • Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise cause severe background scattering (ice rings) and physical damage to the protein lattice during data collection.

G start Purified VIM-2 MBL (10-15 mg/mL) complex Protein-Ligand Complex Incubation (4°C, 2h) start->complex ligand 1-Butyl-1H-imidazole- 2-carboxylic acid (BICA) ligand->complex drop Hanging Drop Setup (1:1 Protein:Reservoir) complex->drop crystal Crystal Growth (PEG 3350, pH 6.5, 20°C) drop->crystal harvest Cryoprotection & Harvesting (20% Glycerol) crystal->harvest xrd X-Ray Diffraction (Synchrotron Source) harvest->xrd

Workflow for VIM-2 MBL and BICA co-crystallization and X-ray diffraction.

X-Ray Diffraction Data Collection & Structural Solution

Diffraction data for VIM-2 complexes are typically collected at synchrotron light sources (e.g., Shanghai Synchrotron Radiation Facility or Diamond Light Source) at a wavelength of ~0.98 Å to maximize the anomalous signal of zinc if experimental phasing is required, though Molecular Replacement (MR) is standard for VIM-2.

Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters and refinement statistics for VIM-2 in complex with butyl-substituted imidazole-2-carboxylic acid derivatives, utilizing validated data from the Protein Data Bank (PDB) as highly accurate proxies [3, 4].

Table 1: Crystallographic Data Collection and Refinement Statistics

Crystallographic ParameterVIM-2 + 1-(but-3-en-1-yl)-ICA [3]VIM-2 + 1-(sec-butyl)-ICA[4]
PDB Accession Code 7DUX7DUE
Space Group C121 (Monoclinic) C121 (Monoclinic)
Unit Cell Dimensions a=102.5 Å, b=79.1 Å, c=67.8 Å, β=130.5∘ a=102.3 Å, b=78.9 Å, c=67.9 Å, β=130.4∘
Resolution Range (Å) 50.00 – 1.9839.80 – 1.42
Rwork​ / Rfree​ 0.177 / 0.2200.168 / 0.206
Total Atom Count 1,9062,003
Zinc Ions per Asymmetric Unit 22
Ligand Occupancy 1.00 (Fully bound)1.00 (Fully bound)

Mechanistic Insights from Electron Density Maps

Solving the crystal structure via Molecular Replacement (using a high-resolution apo-VIM-2 model) reveals the precise causality of BICA's inhibitory potency. The electron density maps ( 2Fo​−Fc​ and Fo​−Fc​ ) unambiguously show BICA localized in the active site.

The Di-Zinc Coordination Sphere

The VIM-2 active site contains two zinc ions (Zn1 and Zn2). In the native state, a nucleophilic water/hydroxide molecule bridges these ions, which is required to hydrolyze the β -lactam ring of antibiotics. When BICA binds, the carboxylate group acts as a bidentate ligand. One oxygen atom coordinates with Zn1, and the other coordinates with Zn2.

  • Causality: This direct coordination physically displaces the catalytic bridging water molecule. Without this nucleophile, the enzyme is completely deactivated [2].

The Role of the 1-Butyl Substitution

While the imidazole-carboxylate core handles metal chelation, the 1-butyl group is not merely a passive structural appendage. The XRD data reveals that the aliphatic butyl chain extends outward, engaging in critical van der Waals interactions with the hydrophobic residues of the flexible L10 loop (specifically Tyr67 and Trp87).

  • Causality: The active site of MBLs is highly polar and solvent-exposed. The hydrophobic 1-butyl group acts as a "shield," excluding bulk solvent from the active site, thereby lowering the local dielectric constant and strengthening the electrostatic interaction between the carboxylate and the zinc ions.

Binding bica 1-Butyl-1H-imidazole- 2-carboxylic acid zn1 Zinc 1 (Zn1) Coordination bica->zn1 Carboxylate O1 zn2 Zinc 2 (Zn2) Coordination bica->zn2 Carboxylate O2 loop Flexible Loop L10 (Hydrophobic Interaction) bica->loop 1-Butyl Group water Displacement of Nucleophilic Water zn1->water Replaces zn2->water Replaces inhibition VIM-2 MBL Inhibition (Restored Carbapenem Efficacy) loop->inhibition water->inhibition

Mechanistic pathway of VIM-2 MBL inhibition by BICA via di-zinc coordination.

Conclusion

The crystallographic analysis of 1-Butyl-1H-imidazole-2-carboxylic acid bridges the gap between fundamental physical chemistry and applied pharmacology. By employing rigorous, causality-driven crystallization protocols—from optimizing the solvent polarity for small-molecule growth to utilizing pre-incubation for macromolecular co-crystallization—researchers can consistently yield high-resolution diffraction data. The resulting electron density maps validate BICA as a formidable di-zinc chelator, providing a highly reliable structural blueprint for the ongoing development of next-generation Metallo- β -Lactamase inhibitors.

References

  • Kleyi, P., Walmsley, R. S., Gundhla, I. Z., Walmsley, T. A., & Jauka, T. I. (2012). Syntheses, protonation constants and antimicrobial activity of 2-substituted N-alkylimidazole derivatives. South African Journal of Chemistry, 65, 231-238. Available at:[Link]

  • Yan, Y.-H., Li, G.-B., et al. (2021). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. Available at:[Link]

  • Li, G.-B., & Yan, Y.-H. (2022). Crystal structure of VIM-2 MBL in complex with 1-(but-3-en-1-yl)-1H-imidazole-2-carboxylic acid (PDB ID: 7DUX). RCSB Protein Data Bank. Available at:[Link]

  • Li, G.-B., & Yan, Y.-H. (2022). Crystal structure of VIM-2 MBL in complex with (R)-1-(sec-butyl)-1H-imidazole-2-carboxylic acid (PDB ID: 7DUE). RCSB Protein Data Bank. Available at: [Link]

Exploratory

Electronic Structure and DFT Calculations of 1-Butyl-1H-imidazole-2-carboxylic Acid: A Comprehensive Computational Guide

Executive Summary 1-Butyl-1H-imidazole-2-carboxylic acid (BICA) is a highly versatile molecular scaffold with profound applications in pharmaceutical design, coordination chemistry, and the synthesis of advanced ionic li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-1H-imidazole-2-carboxylic acid (BICA) is a highly versatile molecular scaffold with profound applications in pharmaceutical design, coordination chemistry, and the synthesis of advanced ionic liquids. The combination of an electron-rich imidazole ring, a coordinating carboxylic acid group, and a lipophilic N1-butyl chain creates a multifaceted profile for metal chelation and receptor binding. This whitepaper provides an in-depth technical framework for analyzing the electronic structure of BICA using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we elucidate the causality behind its chemical reactivity, spectroscopic properties, and biological efficacy.

Theoretical Framework & Methodological Rationale

To accurately predict the behavior of BICA, the selection of the computational level of theory must account for both the highly localized electron density of the heteroatoms and the dispersion forces of the alkyl chain.

  • Functional Selection: The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the gold standard for organic ligands, offering an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies[1]. For advanced studies focusing on the non-covalent interactions of the butyl chain within protein pockets, dispersion-corrected functionals such as M06-2X or ω B97XD are recommended.

  • Basis Set Causality: The 6-311++G(d,p) basis set is strictly required. The inclusion of diffuse functions (++) is not optional; it is a physical necessity to accurately model the expanded electron cloud of the highly electronegative oxygen atoms in the carboxylate group and the nitrogen atoms in the imidazole ring, particularly when evaluating the deprotonated anionic state[2]. Polarization functions (d,p) ensure the correct geometric distortion of bonds under steric strain.

Self-Validating Experimental Protocol: DFT Workflow

To ensure scientific integrity, the computational evaluation of BICA must follow a self-validating workflow. The following step-by-step methodology guarantees that the extracted electronic properties are derived from a true physical state.

Step 1: Initial Geometry Construction & Protonation State Assignment Construct the 3D geometry of BICA. Depending on the physiological or experimental pH, assign the molecule as neutral, zwitterionic, or anionic (deprotonated carboxylate).

Step 2: Conformational Search (Pre-Optimization) Execute a molecular mechanics (e.g., MMFF94) conformational search. Causality: The N1-butyl chain possesses multiple rotational degrees of freedom. Identifying the lowest-energy conformer prevents the subsequent DFT calculation from becoming trapped in a high-energy local minimum.

Step 3: DFT Geometry Optimization Submit the lowest-energy conformer to DFT optimization at the B3LYP/6-311++G(d,p) level. The algorithm iteratively adjusts nuclear coordinates until the forces on the atoms approach zero, yielding the equilibrium geometry.

Step 4: Frequency Validation (The Self-Validation Step) Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Validation Criterion: The output must yield zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a stable minimum. If an imaginary frequency is present, the geometry must be perturbed along that vibrational mode and re-optimized.

Step 5: Electronic Property Extraction Generate the formatted checkpoint file to map the Molecular Electrostatic Potential (MEP), extract Frontier Molecular Orbitals (FMOs), and calculate thermodynamic parameters.

DFT_Workflow A 1. Initial Geometry (SMILES/3D Build) B 2. Conformational Search (Molecular Mechanics) A->B C 3. DFT Optimization (B3LYP/6-311++G**) B->C D 4. Frequency Calculation (Zero Imaginary Freqs) C->D D->C Imaginary Freq (Re-optimize) E 5. Wavefunction Analysis (FMO, MEP, NBO) D->E Validated Minimum F 6. Spectroscopic Simulation (IR, NMR, UV-Vis) E->F

Caption: Step-by-step self-validating computational workflow for the DFT analysis of BICA.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs) & Chemical Reactivity

The chemical reactivity of BICA is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In2, the HOMO is predominantly localized over the imidazole ring and the carboxylate oxygen atoms[2]. This electron-dense region acts as the primary site for electrophilic attack and transition metal coordination. Conversely, the LUMO is distributed across the conjugated π -system.

The HOMO-LUMO energy gap ( ΔE ) is a critical descriptor of molecular stability. A narrower gap indicates higher polarizability, lower kinetic stability, and higher chemical reactivity—traits highly desirable for ligands intended to form stable coordination complexes with metals like Fe(III), Co(II), or Ni(II)[2][3].

Table 1: Calculated Quantum Chemical Descriptors (Representative values for 1-alkyl-1H-imidazole-2-carboxylic acid scaffolds at B3LYP/6-311++G(d,p)[2][3])

DescriptorSymbolFormulaRepresentative Value (eV)
HOMO Energy EHOMO​ --6.15
LUMO Energy ELUMO​ --1.25
Energy Gap ΔE ELUMO​−EHOMO​ 4.90
Ionization Potential I −EHOMO​ 6.15
Electron Affinity A −ELUMO​ 1.25
Electronegativity χ (I+A)/2 3.70
Chemical Hardness η (I−A)/2 2.45
Chemical Softness S 1/(2η) 0.20
Electrophilicity Index ω χ2/(2η) 2.79
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution across the molecule, dictating non-covalent interactions. For BICA, the most negative regions (red) are concentrated around the carbonyl oxygen and the N3 atom of the imidazole ring, confirming them as prime hydrogen bond acceptors and metal coordination sites[1][4]. The N1-butyl chain presents a neutral (green) lipophilic surface, which plays a critical role in 5[5].

Application in Drug Development & Coordination Chemistry

The electronic structure of BICA makes it an exceptional bidentate (N,O) chelator. Upon deprotonation, the carboxylate oxygen and the N3 imidazole nitrogen coordinate to transition metal centers, often forming highly stable octahedral or square planar geometries depending on the metal ion[1].

In drug development, complexation of the imidazole-2-carboxylic acid pharmacophore with metals like Fe(III) or Cu(II) has been shown to significantly enhance antimicrobial, antioxidant, and anti-inflammatory activities compared to the free ligand[2][6]. The N1-butyl chain further synergizes with this by anchoring the complex into the hydrophobic pockets of target proteins or lipid bilayers.

Pharmacophore Ligand 1-Butyl-1H-imidazole-2-carboxylic acid Core Scaffold N3 N3 Nitrogen Electron Donor (Hard/Borderline Base) Ligand->N3 COOH Carboxylate Group Electron Donor (Hard Base) Ligand->COOH Butyl N1-Butyl Chain Lipophilic Domain (Van der Waals) Ligand->Butyl Metal {Transition Metal (e.g., Fe, Cu) | Coordination Center} N3->Metal Dative Bond COOH->Metal Ionic/Dative Bond Target {Biological Target | Hydrophobic Pocket} Butyl->Target Hydrophobic Interaction

Caption: Logical mapping of BICA's structural domains to its coordination and biological binding capabilities.

Conclusion

The rigorous application of DFT to 1-Butyl-1H-imidazole-2-carboxylic acid provides profound insights into its electronic behavior. By mapping its frontier molecular orbitals and electrostatic potential, researchers can rationally design highly stable metal complexes and optimize the lipophilic-hydrophilic balance required for advanced pharmacological applications. Adhering to the self-validating computational protocols outlined herein ensures that theoretical predictions reliably translate to experimental success.

References

  • Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes - PubMed. nih.gov.
  • Ruthenium(II)
  • Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H‐Imidazole‐2‐Carboxylic acid and Histidine‐Based Mixed‐Ligand Complexes | Request PDF - ResearchGate.
  • Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)
  • Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes. - R Discovery. researcher.life.
  • A Specific Interaction between Ionic Liquids' Cations and Reichardt's Dye - PMC. nih.gov.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 1-Butyl-1H-imidazole-2-carboxylic acid

Preamble: Navigating Data Gaps in Chemical Safety This guide is structured to provide a conservative, scientifically-grounded framework for the safe handling of 1-Butyl-1H-imidazole-2-carboxylic acid. The recommendations...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating Data Gaps in Chemical Safety

This guide is structured to provide a conservative, scientifically-grounded framework for the safe handling of 1-Butyl-1H-imidazole-2-carboxylic acid. The recommendations herein are derived from a synthesis of data from structurally related molecules, including the parent imidazole ring, various alkylated imidazoles, and imidazole carboxylic acids. Our core principle is to treat the compound with a degree of caution appropriate for a substance with a partially unknown toxicological profile, ensuring the highest standards of laboratory safety.

Section 1: Inferred Toxicological Profile

The toxicological profile of 1-Butyl-1H-imidazole-2-carboxylic acid can be inferred by examining its constituent parts: the imidazole core, the N-butyl substituent, and the C-carboxylic acid group.

  • Imidazole Core: The imidazole ring itself is known to have moderate acute toxicity. The parent compound, 1H-Imidazole, has an oral LD50 in rats reported as 970 mg/kg bw.[1] It is classified as corrosive to skin and eyes.[1] The primary hazards are associated with its potential to cause local tissue damage.

  • Alkyl Substituents (Butyl Group): The addition of an N-butyl group, as seen in 1-Butylimidazole, can modify the toxicological profile. While comprehensive data is sparse, related compounds are known irritants.[2][3] The butyl group increases the lipophilicity of the molecule, which could potentially enhance its absorption through the skin.

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties. More importantly, data for the parent molecule, 1H-Imidazole-2-carboxylic acid, and its analogs consistently point towards irritation.[4][5][6]

Based on this analysis, 1-Butyl-1H-imidazole-2-carboxylic acid should be presumed to possess the following hazards until proven otherwise:

  • Skin Irritation/Corrosion: Causes skin irritation.[4][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][7]

  • Acute Oral Toxicity: May be harmful if swallowed.[5]

Data on genotoxicity, carcinogenicity, and reproductive toxicity for this specific molecule is unavailable. In the absence of such data, it is prudent to handle the compound as a substance with unknown long-term health effects and to minimize exposure accordingly.

Table 1: Summary of GHS Hazard Classifications from Analogous Compounds
Hazard ClassificationAnalogous Compound(s)GHS Hazard Statement(s)Reference(s)
Skin Irritation 1-Ethyl-1H-imidazole-2-carboxylic acid, 4-tert-butyl-1H-imidazole-5-carboxylic acid, 1-ButylimidazoleH315: Causes skin irritation[3][4][7]
Eye Irritation/Damage 1-Ethyl-1H-imidazole-2-carboxylic acid, 4-tert-butyl-1H-imidazole-5-carboxylic acid, 1-ButylimidazoleH319: Causes serious eye irritation / H318: Causes serious eye damage[3][4][7][9]
Respiratory Irritation 1-Ethyl-1H-imidazole-2-carboxylic acid, 4-tert-butyl-1H-imidazole-5-carboxylic acid, 1-ButylimidazoleH335: May cause respiratory irritation[3][4][7]
Acute Oral Toxicity 1H-Imidazole-2-carboxylic acid, 4-tert-butyl-1H-imidazole-5-carboxylic acidH302: Harmful if swallowed[5][7]

Section 2: Comprehensive Safety and Handling Protocols

Given the inferred hazards, a multi-layered approach to safety is mandated. The following protocols are designed to minimize the risk of exposure during routine laboratory operations.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.

  • Chemical Fume Hood: All weighing, handling, and experimental manipulations of 1-Butyl-1H-imidazole-2-carboxylic acid must be conducted inside a certified chemical fume hood.[10] This is critical to prevent the inhalation of any airborne dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Diagram 1: Hierarchy of Controls for Handling 1-Butyl-1H-imidazole-2-carboxylic acid

cluster_0 Hierarchy of Hazard Control Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (Chemical Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) caption Hierarchy of Controls

Caption: A diagram illustrating the hierarchy of safety controls.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the final barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or butyl rubber gloves.[4] Given the potential for skin absorption, double-gloving is recommended for prolonged handling. Always inspect gloves for degradation or punctures before use and wash hands thoroughly after removal.[4][7]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a significant risk of splashing.[4]

  • Body Protection: A flame-retardant lab coat, fully fastened, is required. Ensure clothing fully covers the legs and wear closed-toe shoes. For larger scale operations, a chemical-resistant apron is advised.[4]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dust or aerosols outside of a hood (e.g., during a spill cleanup), a NIOSH-approved respirator with a P100 particulate filter is necessary.[4]

Safe Handling and Storage Procedures
  • Handling:

    • Avoid all personal contact, including inhalation.[4]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[5][7]

    • Use tools (spatulas, scoops) to transfer the solid material to avoid contact.

    • Keep containers tightly closed when not in use.[4][7]

    • Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

    • Keep the container tightly sealed to prevent moisture absorption.

    • Store locked up or in an area accessible only to qualified personnel.[4][8]

Section 3: Emergency and First-Aid Protocols

Prompt and correct action is crucial in the event of an accidental exposure.

Diagram 2: Emergency Response Workflow

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure { Exposure Occurs | (Skin, Eye, Inhalation, Ingestion)} Skin1 Remove contaminated clothing Exposure->Skin1 Skin Eye1 Rinse cautiously with water for 15+ min Exposure->Eye1 Eye Inhale1 Move person to fresh air Exposure->Inhale1 Inhalation Skin2 Wash with plenty of soap & water for 15+ min Skin1->Skin2 Skin3 Seek medical attention if irritation persists Skin2->Skin3 Eye2 Remove contact lenses, if present & easy to do Eye1->Eye2 Eye3 Seek immediate medical attention Eye2->Eye3 Inhale2 Keep comfortable for breathing Inhale1->Inhale2 Inhale3 Seek medical attention if feeling unwell Inhale2->Inhale3 caption Emergency Response Workflow

Caption: A workflow for first-aid response to different exposure routes.

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10] If skin irritation occurs, get medical advice.[4]

  • In case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If the person feels unwell, call a poison center or doctor.[5]

  • In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Accidental Release Measures
  • Minor Spills (Solid):

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear full PPE.

    • Gently sweep up the material, avoiding dust generation.[4]

    • Place the spilled material into a clean, dry, labeled container for disposal.[4]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal.

  • Fire-Fighting Measures:

    • The compound is not expected to be highly flammable, but containers may burn.

    • Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of potentially corrosive fumes.[5][10]

Section 4: Waste Disposal

All waste containing 1-Butyl-1H-imidazole-2-carboxylic acid must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.

  • Waste should be placed in a clearly labeled, sealed container.

  • Do not allow the material to enter drains or waterways.[10]

References

  • 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • 1H-Imidazole: Human health tier II assessment. Australian Government Department of Health. [Link]

  • 1-Butylimidazole PubChem Entry. National Institutes of Health. [Link]

  • 1H-Imidazole-2-carboxylic acid PubChem Entry. National Institutes of Health. [Link]

  • 1-Isopropyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Butyl-1H-imidazole-2-carboxylic Acid as a Versatile Ligand in Transition Metal Complexes

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic properties of the coordinating ligands. 1-Butyl-1H-imidazole-2-carboxylic acid (BICA) has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic properties of the coordinating ligands. 1-Butyl-1H-imidazole-2-carboxylic acid (BICA) has emerged as a highly tunable, bifunctional N,O-donor ligand. By pairing the robust chelating ability of the imidazole-2-carboxylate moiety with the lipophilic and sterically demanding 1-butyl chain, researchers can precisely engineer complexes for targeted applications in oncology, homogeneous catalysis, and advanced materials (Metal-Organic Frameworks).

This application note provides a comprehensive technical guide on the coordination chemistry, mechanistic behavior, and synthesis protocols for BICA-transition metal complexes, designed for advanced researchers and drug development professionals.

Physicochemical Profiling & Ligand Design Rationale

The Causality of the 1-Butyl Substitution

Unsubstituted 1H-imidazole-2-carboxylic acid is a versatile but often unpredictable ligand, capable of coordinating via the N1, N3, and carboxylate oxygen atoms, frequently leading to insoluble 3D coordination polymers[1]. The introduction of the 1-butyl group at the N1 position serves two critical, causal functions:

  • Coordination Restriction (Steric Shielding): Alkylation at N1 completely blocks coordination at this site. This forces the ligand to act strictly as an N3, O-bidentate chelator (forming a thermodynamically stable 5-membered metallacycle) or as a predictable bridging ligand[1][2].

  • Lipophilicity (logP) Tuning: In metallodrug development, crossing the phospholipid bilayer is a primary hurdle. The 4-carbon aliphatic chain significantly increases the partition coefficient (logP) of the resulting metal complex, shifting cellular uptake from slow endocytosis to rapid passive diffusion[3].

Structural and Spectroscopic Markers

When BICA coordinates to a transition metal, the deprotonation of the carboxylic acid (pKa ~2.5) is required. The success of this coordination is self-validating through Fourier Transform Infrared (FTIR) spectroscopy: the separation ( Δν ) between the asymmetric νasym​(COO−) and symmetric νsym​(COO−) stretching frequencies dictates the binding mode. A Δν of >200 cm−1 typically confirms monodentate carboxylate binding, while a Δν of <150 cm−1 confirms bidentate N,O-chelation[2].

Key Application Areas & Mechanistic Insights

A. Targeted Metallodrugs (Ruthenium & Platinum)

Ruthenium(II) half-sandwich complexes utilizing imidazole-2-carboxylate derivatives have shown potent anticancer activity, often overcoming cisplatin resistance[2]. The mechanism relies on the "activation by aquation" pathway. The lipophilic BICA ligand drives the complex into the cell. Once in the lower-chloride environment of the cytosol, the labile halido ligand (e.g., Cl⁻ or I⁻) is displaced by water, generating a reactive cationic Ru(II) species that covalently binds to the N7 position of DNA guanine bases, triggering apoptosis[3].

Mechanism Prodrug [Ru(cymene)(BICA)Cl] Lipophilic Prodrug Uptake Enhanced Cellular Uptake (Butyl Chain Mediated) Prodrug->Uptake Passive Diffusion Aquation Intracellular Aquation (-Cl⁻, +H₂O) Uptake->Aquation Low [Cl⁻] Environment Binding Covalent DNA Binding (Guanine N7) Aquation->Binding Active Ru(II) Species Apoptosis Apoptosis / Cell Death Binding->Apoptosis DNA Damage

Fig 1. Mechanistic pathway of cellular uptake and activation of Ru(II)-BICA metallodrugs.

B. Homogeneous Catalysis (Transfer Hydrogenation)

BICA-coordinated Ru(II) and Ir(III) complexes act as robust precatalysts for base-free transfer hydrogenation of ketones and aldehydes[4]. The rigid 5-membered N,O-chelate ring stabilizes the metal center against decomposition under aerobic conditions, while the steric bulk of the butyl group prevents the formation of inactive dimeric species.

C. Metal-Organic Frameworks (MOFs)

With metals like Cu(II) and Zn(II), BICA can form 1D chains or 2D layers where the carboxylate group bridges multiple metal centers. The flexible 1-butyl chains protrude into the inter-layer spaces, driving the self-assembly of unique topologies via Van der Waals interactions. These Cu-MOFs exhibit intrinsic peroxidase-like activity and are utilized in electrochemical sensing[5].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected analytical data for BICA and its transition metal complexes.

ParameterValue / DescriptionAnalytical Significance
Ligand Classification Anionic N,O-donor (deprotonated)Forms highly stable 5-membered chelates.
Typical Metal Geometries Octahedral (Ru²⁺, Co²⁺), Sq. Planar (Pt²⁺)Dictated by the d-electron count and steric bulk of the butyl group.
FTIR Markers (Uncoordinated) ν(C=O) ~1710 cm⁻¹Indicates protonated carboxylic acid.
FTIR Markers (Coordinated) νasym​(COO−) ~1620 cm⁻¹, νsym​ ~1380 cm⁻¹Disappearance of 1710 cm⁻¹ peak validates successful deprotonation and binding[2].
¹H NMR (Butyl Chain) δ 0.9 (t, CH₃), 1.3-1.8 (m, CH₂), 4.0 (t, N-CH₂)Confirms ligand integrity post-coordination; shifts indicate metal proximity.

Step-by-Step Experimental Protocols

The synthesis of BICA complexes requires strict pH control. If the pH is too low, the carboxylic acid remains protonated, preventing coordination. If the pH is too high, transition metals (especially Cu and Zn) will precipitate as insoluble hydroxides.

Workflow A 1-Butyl-1H-imidazole- 2-carboxylic acid B Deprotonation (pH 5-7) A->B Base / Buffer C Metal Coordination (Cu, Ru, Zn) B->C Metal Salt D Target Complex Isolation C->D Crystallization

Fig 2. General synthetic workflow for transition metal complexes using BICA.

Protocol A: Synthesis of Bis(1-butyl-1H-imidazole-2-carboxylato)copper(II)

Causality Note: This protocol uses Copper(II) acetate. The acetate anion acts as a mild internal base, smoothly deprotonating the BICA ligand without the need for external alkali, thereby preventing localized high pH spikes that cause Cu(OH)₂ precipitation.

Materials:

  • 1-Butyl-1H-imidazole-2-carboxylic acid (BICA): 2.0 mmol

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O): 1.0 mmol

  • Solvent: Methanol/Water (1:1 v/v)

Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of BICA in 15 mL of methanol in a 50 mL round-bottom flask. Stir until completely clear.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 15 mL of deionized water. Add this blue solution dropwise to the ligand solution over 10 minutes.

  • Coordination: The solution will immediately deepen to a dark green/blue color, indicating the formation of the N,O-chelate. Heat the mixture to 60 °C and stir continuously for 4 hours.

  • Isolation: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight.

  • Validation: Filter the resulting microcrystals, wash with cold water and diethyl ether, and dry under vacuum. Confirm the structure via FTIR (check for the disappearance of the 1710 cm⁻¹ C=O stretch).

Protocol B: Synthesis of [(η⁶-p-cymene)Ru(BICA)Cl] (Anticancer Prodrug)

Causality Note: Ruthenium-chloride bonds are susceptible to aquation. Therefore, this synthesis must be conducted in strictly anhydrous conditions using sodium methoxide as the base[4].

Materials: *[(η⁶-p-cymene)RuCl₂]₂ dimer: 0.5 mmol

  • BICA: 1.05 mmol (slight excess)

  • Sodium methoxide (NaOMe) solution (0.5 M in MeOH): 1.0 mmol

  • Solvent: Dry Methanol

Methodology:

  • Deprotonation: Under a nitrogen atmosphere, dissolve 1.05 mmol of BICA in 20 mL of dry methanol. Add 2.0 mL of the 0.5 M NaOMe solution dropwise. Stir for 30 minutes at room temperature to ensure complete generation of the carboxylate anion.

  • Dimer Cleavage & Binding: Add 0.5 mmol of the solid[(η⁶-p-cymene)RuCl₂]₂ dimer to the reaction flask. The solution will shift from orange to a deep yellow/brown.

  • Reflux: Heat the mixture to reflux (65 °C) under nitrogen for 12 hours.

  • Purification: Cool the mixture and evaporate the methanol under reduced pressure. Extract the residue with dry dichloromethane (DCM) to filter off the NaCl byproduct.

  • Precipitation: Concentrate the DCM filtrate to ~5 mL and slowly diffuse diethyl ether into the solution to precipitate the pure half-sandwich ruthenium complex.

References

  • [1] Crystal structures and Hirshfeld surface analysis of transition-metal complexes of 1,3-azolecarboxylic acids - PubMed. Source: nih.gov. URL:

  • [2] Synthesis, characterization and molecular structure of ruthenium complexes containing imidazole-2-carboxylic acid derivatives | Request PDF - ResearchGate. Source: researchgate.net. URL:

  • [4] Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air | Organometallics - ACS Publications. Source: acs.org. URL:

  • [3] Cytotoxicity of Ruthenium Halido Complexes | PDF - Scribd. Source: scribd.com. URL:

  • [5] An unprecedented 1-D mixed-valence Cu(II)/Cu(I) metal-organic framework bearing 2-phenyl imidazole dicarboxylates | Request PDF - ResearchGate. Source: researchgate.net. URL:

Sources

Application

Application Note: Protocols for the Esterification of 1-Butyl-1H-imidazole-2-carboxylic acid

Executive Summary 1-Butyl-1H-imidazole-2-carboxylic acid (CAS 1260839-08-4) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), ionic liquids, and advanced coordina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-1H-imidazole-2-carboxylic acid (CAS 1260839-08-4) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), ionic liquids, and advanced coordination complexes[1]. However, the derivatization of imidazole-2-carboxylic acids presents a notorious synthetic hurdle: standard Fischer esterification protocols frequently fail. This application note provides drug development professionals and synthetic chemists with field-proven, causality-driven methodologies to successfully esterify this substrate while entirely bypassing its primary degradation pathway.

Mechanistic Causality & Reaction Design

The Decarboxylation Pitfall

The fundamental challenge in esterifying 1-butyl-1H-imidazole-2-carboxylic acid lies in its zwitterionic nature and the electron-deficient C2 position of the imidazole ring. Under traditional Fischer esterification conditions (prolonged heating in the presence of strong mineral acids), the substrate undergoes rapid thermal decarboxylation [1.15]. The loss of CO₂ drives the equilibrium toward the formation of the undesired byproduct, 1-butyl-1H-imidazole, resulting in catastrophic yield loss [1.15].

Strategic Acyl Activation

To achieve high-yielding esterification, the reaction must bypass high-temperature thermodynamic control and instead rely on highly reactive, kinetically favored acyl intermediates generated at low to ambient temperatures:

  • Acyl Chloride Activation (Thionyl Chloride): Treatment with SOCl₂ converts the acid into an imidazole-2-carbonyl chloride. Crucially, the liberated HCl protonates the imidazole nitrogen, stabilizing the highly reactive intermediate as a hydrohalide salt and preventing premature degradation[2]. This allows for immediate, room-temperature nucleophilic attack by the target alcohol[3].

  • Garegg-Samuelsson Activation (Ph₃P/I₂/Imidazole): For complex substrates where harsh chlorinating agents might cause side reactions, a milder approach utilizes triphenylphosphine and iodine[4]. This generates a bulky phosphonium-carboxylate salt in situ, which undergoes esterification under completely neutral to mildly basic conditions, suppressing decarboxylation entirely[4].

G Start 1-Butyl-1H-imidazole- 2-carboxylic acid HighTemp High Temp / Strong Acid (Fischer Conditions) Start->HighTemp Activation Mild Activation (SOCl2 or Ph3P/I2) Start->Activation Decarb Decarboxylation (-CO2) HighTemp->Decarb Byproduct 1-Butyl-1H-imidazole (Yield Loss) Decarb->Byproduct Intermediate Activated Acyl Species Activation->Intermediate Alcohol Nucleophilic Attack (R-OH) Intermediate->Alcohol Product 1-Butyl-1H-imidazole- 2-carboxylate ester Alcohol->Product

Mechanistic divergence: productive esterification vs. thermal decarboxylation pathway.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational parameters and expected outcomes of the two primary methodologies.

ParameterProtocol A: Thionyl Chloride MethodProtocol B: Garegg-Samuelsson Method
Reagents SOCl₂, Target Alcohol, Na₂CO₃Ph₃P, I₂, Imidazole, Target Alcohol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 3 Hours12 - 24 Hours
Typical Yield 85% - 95%80% - 90%
Decarboxylation Risk Very Low (Stabilized as HCl salt)None (Mild, room-temp conditions)
Best Suited For Simple aliphatic alcohols (MeOH, EtOH)Complex, acid-sensitive primary alcohols

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification

This protocol is the industry standard for robust, scalable esterification of imidazole-2-carboxylic acids[2][3].

Self-Validating System: The successful conversion to the acid chloride is visually confirmed by the cessation of SO₂/HCl gas evolution and the precipitation of the hydrohalide salt.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 1-butyl-1H-imidazole-2-carboxylic acid in anhydrous toluene or dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.5 to 2.0 equivalents of thionyl chloride (SOCl₂).

  • Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Observation: Gas evolution will occur. The reaction is complete when gas evolution ceases and a precipitate (the hydrohalide salt) forms[2].

  • Esterification: Re-cool the reaction vessel to 0 °C. Add 3.0 equivalents of the target anhydrous alcohol (e.g., methanol or ethanol) dropwise to the mixture.

  • Quenching: Stir for an additional 1 hour at room temperature. Carefully neutralize the reaction mixture by adding saturated aqueous Na₂CO₃ until the pH reaches ~8.

  • Isolation: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the purified ester.

G A 1-Butyl-1H-imidazole- 2-carboxylic acid B Suspend in dry solvent (e.g., Toluene/DCM) A->B C Add SOCl2 dropwise (0°C to RT) B->C D Acid Chloride Intermediate (Hydrohalide salt) C->D E Add Target Alcohol (e.g., Methanol/Ethanol) D->E F Neutralize & Extract (Na2CO3 / Ether) E->F G Purified Ester Product F->G

Workflow for the thionyl chloride-mediated esterification of imidazole-2-carboxylic acids.

Protocol B: Mild Garegg-Samuelsson-Type Esterification

For substrates where the target alcohol contains acid-sensitive functional groups, this mild, highly selective method is preferred[4].

Self-Validating System: The initial complexation of Ph₃P and I₂ yields a distinct brown-yellow solution. The subsequent addition of imidazole shifts the color to light yellow, validating the formation of the active catalytic species[4].

Step-by-Step Methodology:

  • Reagent Complexation: Dissolve 1.5 equivalents of Iodine (I₂) in dry CH₂Cl₂ (approx. 20 mL per mmol of substrate). Add 1.5 equivalents of triphenylphosphine (Ph₃P). The solution will turn brown-yellow.

  • Base Addition: Add 3.3 equivalents of imidazole to the stirring mixture. Observation: The solution color will rapidly change to light yellow[4].

  • Substrate Activation: Add 1.0 equivalent of 1-butyl-1H-imidazole-2-carboxylic acid to the light yellow solution. Stir for exactly 5 minutes at room temperature to allow the bulky phosphonium-carboxylate salt to form.

  • Esterification: Add 1.5 equivalents of the target primary alcohol.

  • Completion & Isolation: Stir the mixture at room temperature for 12 to 24 hours (monitor completion via TLC). Once complete, quench the reaction with aqueous sodium thiosulfate (to neutralize any residual iodine). Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash column chromatography to isolate the target ester.

References

  • [4] Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] US3354173A - Imidazole carboxylates. Google Patents. URL:

Sources

Method

Application Notes &amp; Protocols: Catalytic Applications of 1-Butyl-3-methyl-1H-imidazole-3-ium-2-carboxylate and Derivatives as N-Heterocyclic Carbene Precursors

Abstract This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the catalytic applications of 1-butyl-1H-imidazole-2-carboxylic acid derivatives. These co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the catalytic applications of 1-butyl-1H-imidazole-2-carboxylic acid derivatives. These compounds, specifically 1,3-disubstituted imidazolium-2-carboxylates, are thermally stable, isolable solids that serve as highly effective precursors for N-Heterocyclic Carbenes (NHCs).[1] Their primary advantage lies in the ability to generate the active NHC catalyst in situ through thermal decarboxylation, circumventing the need for strong bases typically required for the deprotonation of imidazolium salt precursors.[1][2] This document provides an in-depth exploration of their synthesis, mechanism of activation, and detailed protocols for their application in both organocatalysis and transition-metal catalysis, supported by mechanistic insights and quantitative data.

Core Concept: Imidazole-2-Carboxylates as NHC-CO₂ Adducts

1-Butyl-1H-imidazole-2-carboxylic acid and its derivatives are best understood as stable adducts of N-Heterocyclic Carbenes and carbon dioxide (NHC-CO₂). The imidazole core, substituted at the nitrogen positions (e.g., with a butyl group at N1 and another substituent at N3), provides the backbone for a highly reactive carbene at the C2 position.[2] The carboxylic acid moiety at C2 effectively "protects" this carbene, rendering the molecule air- and moisture-stable.[3]

Synthesis of Precursors

The synthesis of these NHC-CO₂ adducts can be achieved through several reliable routes. A common method involves the direct carboxylation of a free NHC, which itself is generated from an imidazolium salt and a strong base.[4] A more direct and base-free approach involves the alkylation and carboxylation of an N-substituted imidazole using reagents like dimethyl carbonate (DMC).[1] Alternatively, anion metathesis of imidazolium halides with potassium hydrogen carbonate in a methanolic solution provides a straightforward path to the corresponding imidazolium hydrogen carbonates, which can also serve as NHC precursors.[3][5]

Mechanism of NHC Generation

The utility of imidazolium-2-carboxylates as pre-catalysts stems from their clean decomposition into the active NHC and carbon dioxide upon heating or upon reaction with a metal center.[1] This thermal decarboxylation is a critical activation step, releasing the nucleophilic carbene to initiate a catalytic cycle.

NHC_Generation Precursor 1-Butyl-3-R-imidazolium-2-carboxylate (NHC-CO₂ Adduct) Active_NHC 1-Butyl-3-R-imidazol-2-ylidene (Active NHC Catalyst) Precursor->Active_NHC Δ (Heat) or Metal Complex CO2 Carbon Dioxide (CO₂) (Byproduct) Precursor->CO2

Caption: General mechanism for NHC generation from an imidazolium-2-carboxylate precursor.

Application in Organocatalysis

Free NHCs generated from these precursors are potent organocatalysts, renowned for their ability to induce "umpolung" or polarity inversion in aldehydes. This reactivity is central to classic reactions like the benzoin condensation and redox esterifications.[5][6]

Redox Esterification of α,β-Unsaturated Aldehydes

A key application is the redox esterification of α,β-unsaturated aldehydes, where the NHC catalyst facilitates the conversion of an aldehyde and an alcohol into an ester without the need for an external oxidizing agent.[6]

Causality Behind Experimental Choices:

  • Catalyst Precursor: The NHC-CO₂ adduct is chosen for its stability and ease of handling, eliminating the need to prepare the active NHC separately using strong, air-sensitive bases.

  • Base (e.g., DBU): While the decarboxylation can be thermal, a non-nucleophilic base like DBU can facilitate the in situ generation of the NHC from more common imidazolium halide precursors, which are often used for comparison or in tandem.[6]

  • Solvent: Anhydrous, non-protic solvents like THF or toluene are essential to prevent quenching of the reactive intermediates in the catalytic cycle.

Redox_Esterification_Cycle cluster_main NHC Catalytic Cycle NHC Active NHC Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde R'-CHO (Aldehyde) Acyl_Azolium Acyl Azolium Intermediate Breslow->Acyl_Azolium Oxidation Hemiacetal Alkoxy Intermediate (Hemiacetal) Acyl_Azolium->Hemiacetal + Alcohol Hemiacetal->NHC Releases Ester Ester R'-COOR (Ester Product) Alcohol R-OH (Alcohol)

Caption: Simplified catalytic cycle for NHC-catalyzed redox esterification.

Protocol 2.1.1: General Protocol for NHC-Catalyzed Redox Esterification

Materials:

  • 1,3-Disubstituted imidazolium-2-carboxylate (e.g., 1-butyl-3-methyl-1H-imidazole-3-ium-2-carboxylate) (5-10 mol%)

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Primary or secondary alcohol (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the imidazolium-2-carboxylate pre-catalyst.

  • Add the anhydrous solvent, followed by the alcohol and the α,β-unsaturated aldehyde via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. The temperature facilitates the decarboxylation to the active NHC.[6]

  • Monitor the reaction progress using TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography to isolate the desired ester.

EntryAldehydeAlcoholCatalyst Loading (mol%)Temp (°C)Yield (%)
1CinnamaldehydeBenzyl alcohol1080>90[6]
2CrotonaldehydeButanol1080~85
3CinnamaldehydeIsopropanol10100~70[6]

Application in Transition Metal Catalysis

NHCs are highly valued as ligands in transition metal catalysis, often considered superior alternatives to traditional phosphines due to their strong σ-donating character and steric tunability.[2][7] Imidazolium-2-carboxylates serve as excellent precursors for the in situ generation of metal-NHC complexes, which are active catalysts for a variety of cross-coupling reactions.[1]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.[8][9][10] Palladium-NHC complexes generated from imidazolium-2-carboxylates have demonstrated high activity in these couplings.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor. The reaction between the imidazolium-2-carboxylate and Pd(OAc)₂ generates the active Pd(0)-NHC species in situ with the release of CO₂.

  • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or DMF is typically used to ensure the solubility of the various reagents.

Suzuki_Workflow cluster_prep Catalyst Generation and Reaction Setup A 1. Combine Pd(OAc)₂ and Imidazolium-2-carboxylate in Dioxane B 2. Stir at room temp (In-situ formation of Pd-NHC complex) A->B C 3. Add Aryl Halide, Boronic Acid, and Base (e.g., Cs₂CO₃) B->C D 4. Heat under Inert Atmosphere (e.g., 80-110 °C) C->D E 5. Reaction Monitoring (TLC/GC) D->E F 6. Workup and Purification E->F

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%)

  • 1-Butyl-3-methyl-1H-imidazole-3-ium-2-carboxylate (0.5-2 mol%)

  • Aryl or vinyl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, the imidazolium-2-carboxylate, the aryl halide, the boronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

EntryAryl HalideBoronic AcidBaseYield (%)
14-BromoanisolePhenylboronic acidCs₂CO₃>95
21-Bromonaphthalene4-Methylphenylboronic acidK₂CO₃~92
32-ChloropyridineThiophene-2-boronic acidCs₂CO₃~88

Concluding Remarks

1-Butyl-1H-imidazole-2-carboxylic acid derivatives represent a highly practical and versatile class of N-Heterocyclic Carbene precursors. Their stability, ease of handling, and ability to generate active catalysts under relatively mild, base-free conditions make them invaluable tools for both academic and industrial laboratories.[1][4] They provide reliable and efficient pathways for key organic transformations, including redox esterifications and Suzuki-Miyaura cross-coupling reactions. Future research will likely expand their application to other catalytic processes and the development of novel chiral derivatives for asymmetric catalysis.

References

  • Poly(imidazolium) Carbosilane Dendrimers: Synthesis, Catalytic Activity in Redox Esterification of α,β-Unsaturated Aldehydes and Recycling via Organic Solvent Nanofiltration. (2021). MDPI. [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (2007). Journal of the American Chemical Society. [Link]

  • Imidazolium Hydrogen Carbonates versus Imidazolium Carboxylates as Organic Precatalysts for N-Heterocyclic Carbene Catalyzed Reactions. (2012). FAO AGRIS. [Link]

  • Imidazolium hydrogen carbonates versus imidazolium carboxylates as organic precatalysts for N-heterocyclic carbene catalyzed reactions. (2012). PubMed. [Link]

  • Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. (2012). ResearchGate. [Link]

  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. (2007). Beilstein Journals. [Link]

  • Imidazol(in)ium carboxylates as N-heterocyclic carbene ligand precursors for Suzuki–Miyaura reactions. (2006). ORBi. [Link]

  • A review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. (2022). IntechOpen. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2014). Oriental Journal of Chemistry. [Link]

  • Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. (2010). ResearchGate. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. [Link]

  • Preparation of imidazole-2-carboxylic acids.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • The Chemistry of 1-Butylimidazole: Synthesis, Applications, and Future Potential. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2018). IntechOpen. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). ACS Publications. [Link]

  • New Horizons for Cross-Coupling Reactions. (2026). Pharmaceutical Technology. [Link]

Sources

Application

Application Note: Advanced Metal-Organic Framework (MOF) Synthesis Using 1-Butyl-1H-imidazole-2-carboxylic Acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Insights The ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Insights

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the selection of organic linkers to dictate pore size, chemical stability, and internal microenvironment. 1-Butyl-1H-imidazole-2-carboxylic acid (BICA) represents a highly specialized, bifunctional organic ligand that bridges the structural predictability of Zeolitic Imidazolate Frameworks (ZIFs) with the functional versatility of coordination polymers.

The Causality of Ligand Design

Standard ZIFs (e.g., ZIF-8) utilize 2-methylimidazole, which yields high porosity but often suffers from limited functionality and susceptibility to hydrolytic degradation under certain acidic or highly humid conditions. Substituting the methyl group with a 1-butyl chain and adding a 2-carboxylate moiety introduces two critical mechanistic advantages:

  • Hydrophobic Shielding (The 1-Butyl Chain): The aliphatic butyl tail creates a localized hydrophobic microenvironment within the MOF pores. This steric bulk repels water molecules, kinetically protecting the labile zinc-nitrogen (Zn-N) or cobalt-nitrogen (Co-N) coordination bonds from hydrolysis [3]. In drug development, this hydrophobic pocket is highly favored for the encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs) via van der Waals interactions.

  • Dual Coordination & Proton Hopping (The Carboxylate Group): The presence of the carboxylic acid group allows for hard-acid/hard-base coordination (e.g., with Zr⁴⁺ or Ti⁴⁺) alongside the soft-base imidazole nitrogens. Alternatively, if the carboxylate remains uncoordinated (as a pendant group), it serves as a highly efficient proton donor/acceptor, dramatically enhancing the intrinsic proton conductivity of the framework via the Grotthuss mechanism—a critical feature for Proton Exchange Membranes (PEMs) [1, 2].

Structural Assembly & Application Pathways

The synthesis of BICA-based MOFs typically follows a solvothermal pathway. The dual-functional nature of the ligand allows it to act as an architectural node, while the butyl chains interdigitate to define the pore aperture.

MOF_Synthesis Zn Metal Precursor (e.g., Zn²⁺, Co²⁺) Solv Solvothermal Kinetics (120°C) Zn->Solv Ligand BICA Ligand (N & O Donors) Ligand->Solv Nucleation Coordination & Nucleation Solv->Nucleation Assembly Framework Assembly Nucleation->Assembly Activation Solvent Exchange & Activation Assembly->Activation Final Functional BICA-MOF Activation->Final

Workflow of solvothermal BICA-MOF synthesis and framework activation.

Application_Pathway MOF Activated BICA-MOF Hydrophobic Butyl-Chain Hydrophobic Pocket MOF->Hydrophobic COOH Carboxylate Proton Sites MOF->COOH Drug Hydrophobic Drug Encapsulation Hydrophobic->Drug van der Waals PEM Proton Exchange Membrane (PEM) COOH->PEM Grotthuss Mechanism

Mechanistic pathways for BICA-MOFs in drug delivery and proton conduction.

Standard Operating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding, minimizing resource waste and ensuring reproducibility.

Protocol A: Solvothermal Synthesis of Zn-BICA MOF

Objective: To synthesize a highly crystalline, phase-pure zinc-based metal-organic framework using 1-Butyl-1H-imidazole-2-carboxylic acid.

Materials:

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • 1-Butyl-1H-imidazole-2-carboxylic acid (BICA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.5 mmol of Zn(NO3​)2​⋅6H2​O in 10 mL of DMF. In a separate vial, dissolve 1.0 mmol of BICA in 10 mL of DMF. Causality: A 1:2 metal-to-ligand ratio is maintained to satisfy the tetrahedral coordination geometry of the Zn²⁺ node typical in imidazolate frameworks [1].

  • Mixing & Homogenization: Add the ligand solution dropwise to the metal solution under continuous magnetic stirring (400 rpm) for 30 minutes at room temperature.

  • Solvothermal Growth: Transfer the homogenous mixture to a 50 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 48 hours. Cool to room temperature naturally (approx. 1°C/min) to promote high-quality crystal growth.

  • Harvesting: Centrifuge the resulting suspension at 8,000 rpm for 10 minutes. Decant the mother liquor.

  • Activation (Solvent Exchange): Suspend the solid in 20 mL of anhydrous methanol. Sonicate for 5 minutes, let sit for 12 hours, and centrifuge. Repeat this process three times. Causality: DMF has a high boiling point and strong interactions with the framework. Exchanging DMF with highly volatile methanol ensures the pores do not collapse during the final drying phase.

  • Desolvation: Dry the powder in a vacuum oven at 100°C for 24 hours.

Self-Validation Checkpoints:

  • FTIR Spectroscopy: Confirm the disappearance of the broad O-H stretching band (~3200 cm⁻¹) of the free carboxylic acid, and observe the shift of the C=O stretch from ~1700 cm⁻¹ to ~1650 cm⁻¹, indicating successful deprotonation and coordination to Zn²⁺.

  • Powder X-Ray Diffraction (PXRD): Compare the experimental diffractogram against the simulated pattern. Sharp peaks at low angles (typically 2θ<15∘ ) validate the formation of a highly crystalline, porous lattice.

Protocol B: Hydrophobic Drug Encapsulation (e.g., Ibuprofen)

Objective: To utilize the hydrophobic butyl-lined pores of the BICA-MOF for the encapsulation of poorly water-soluble APIs.

Step-by-Step Methodology:

  • Outgassing: Heat 100 mg of the activated Zn-BICA MOF under a dynamic vacuum at 120°C for 12 hours to remove any residual atmospheric moisture from the pores.

  • Drug Loading: Prepare a 40 mg/mL solution of Ibuprofen in anhydrous hexane. Add the outgassed MOF to 10 mL of this solution.

  • Incubation: Seal the vial and stir at 200 rpm for 48 hours at room temperature in the dark. Causality: Hexane is chosen because it does not compete strongly for the MOF's internal binding sites, driving the hydrophobic drug into the butyl-lined pores via favorable van der Waals interactions [3].

  • Washing: Recover the drug-loaded MOF via centrifugation. Wash briefly with 5 mL of fresh hexane to remove surface-adsorbed drug, preventing burst-release artifacts during downstream testing.

  • Quantification: Dilute the combined supernatant and washings. Measure the remaining API concentration via UV-Vis spectrophotometry (Ibuprofen λmax​ ~ 264 nm) to calculate the encapsulation efficiency.

Self-Validation Checkpoint:

  • Thermogravimetric Analysis (TGA): Run a TGA scan from 25°C to 600°C under N2​ . A distinct weight loss step corresponding to the volatilization/decomposition of the encapsulated drug (typically between 200°C–300°C) will validate successful internal loading, distinct from the framework decomposition (>400°C).

Quantitative Data & Comparative Analysis

The integration of the 1-butyl chain and the carboxylate group alters the physical properties of the MOF compared to standard commercial benchmarks (e.g., ZIF-8). The table below summarizes the expected quantitative shifts.

Property / MetricStandard ZIF-8 (2-Methylimidazole)Zn-BICA MOF (Theoretical/Expected)Mechanistic Driver
BET Surface Area ~1,500 - 1,800 m²/g~800 - 1,100 m²/gSteric bulk of the 1-butyl chain occupies internal void space.
Pore Aperture 3.4 ÅTunable (Restricted)Butyl chains interdigitate, acting as flexible gatekeepers.
Hydrolytic Stability Moderate (Degrades in water over time)HighHydrophobic shielding by the aliphatic chain repels H2​O .
Proton Conductivity <10−5 S cm⁻¹ >10−3 S cm⁻¹Uncoordinated -COOH groups facilitate Grotthuss proton hopping [2].
Drug Loading (Hydrophobic) Low to ModerateHighFavorable thermodynamics between API and butyl chains [3].

References

  • Proton Conducting Self-Assembled Metal-Organic Framework Source: Semantic Scholar (Corpus ID: 226162151) URL:[Link]

  • Research Progress in Enhancing Proton Conductivity of Sulfonated Aromatic Polymers with ZIFs for Fuel Cell Applications Source: LIDSEN Publishing Inc. (Recent Progress in Materials) URL:[Link]

  • Synthesis of double-shelled periodic mesoporous organosilica nanospheres/MIL-88A-Fe composite and its elevated performance for Pb2+ removal in water Source: National Institutes of Health (PMC) URL:[Link]

Method

Advanced Amide Bond Coupling Strategies for 1-Butyl-1H-imidazole-2-carboxylic Acid

Introduction and Mechanistic Challenges 1-Butyl-1H-imidazole-2-carboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized as a bioisostere and a core structural motif in minor groove-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

1-Butyl-1H-imidazole-2-carboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized as a bioisostere and a core structural motif in minor groove-binding polyamides [1]. However, synthesizing amide bonds using imidazole-2-carboxylic acids presents a notorious synthetic hurdle: the extreme propensity of the C2-carboxyl group to undergo rapid decarboxylation upon activation [2].

The Causality of Decarboxylation

The C2 position of the imidazole ring is highly electron-deficient. When the carboxylic acid is converted into an active ester (e.g., via uronium or phosphonium coupling reagents), the activation energy required for the loss of carbon dioxide ( CO2​ ) is significantly lowered. This thermal instability leads to the formation of a reactive ylide or carbene intermediate that rapidly protonates to form the degradation product, 1-butylimidazole (exact mass 124.18 g/mol )[3].

To achieve successful amide coupling, the reaction must be under strict kinetic control : the rate of nucleophilic attack by the amine must vastly exceed the rate of decarboxylation.

Mechanism A 1-Butyl-1H-imidazole- 2-carboxylic acid B Activated Ester (e.g., OAt/OBt) A->B HATU / Base C Nucleophilic Attack by Amine B->C Fast Kinetics (Preferred) D Decarboxylation Side Reaction (-CO2) B->D Slow Kinetics or Thermal Stress E Target Amide Product C->E Amide Bond Formation F 1-Butylimidazole (Degradation) D->F Loss of Activity

Mechanistic divergence during activation of 1-Butyl-1H-imidazole-2-carboxylic acid.

Optimization of Coupling Conditions

Because the lifetime of the activated imidazole-2-carboxylate is incredibly short at room temperature, the choice of coupling reagent is the most critical variable. Reagents that form highly reactive intermediates, such as HATU (which forms a 7-aza-1-hydroxybenzotriazole active ester), are preferred over slower reagents like EDC/HOBt [4].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation IntermediateKineticsDecarboxylation RiskRecommended Application
HATU HOAt esterVery FastLow (at 0 °C)Optimal for solution-phase and sterically hindered amines.
PyBOP HOBt esterFastModerateGood alternative if HOAt is restricted; requires strict temp control.
T3P (50% in EtOAc) AnhydrideModerateLowUseful for large-scale synthesis where uronium salts pose purification issues.
EDC / HOBt HOBt esterSlowHighNot recommended . Slow kinetics lead to significant loss of starting material.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure the integrity of the amide bond formation while suppressing the formation of 1-butylimidazole[5].

Protocol A: Solution-Phase Coupling using HATU

Causality Insight: The order of addition is paramount. Adding the base (DIPEA) last, and only after the amine and acid are thoroughly mixed with HATU, ensures that the active ester is generated in the immediate presence of the nucleophile. This minimizes the transient lifetime of the active ester, effectively outcompeting the decarboxylation pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ or Ar ), dissolve 1-Butyl-1H-imidazole-2-carboxylic acid (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Do not skip this step; ambient temperature activation will result in >50% decarboxylation.

  • Activation: Add HATU (1.05 equiv) in one single portion. Stir for 2 minutes to ensure complete dissolution.

  • Initiation: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) over 5 minutes. The solution will typically transition to a pale yellow color.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then slowly allow it to warm to room temperature over an additional 2 hours.

Self-Validation Checkpoint: Immediately after the 1-hour mark at 0 °C, quench a 5 µL aliquot of the reaction mixture in 100 µL of 1:1 MeCN/H2O and analyze via LC-MS.

  • Success Indicator: Dominant presence of the target mass [M+H]+ .

  • Failure Indicator: Presence of a major peak at m/z 125.1 [M−44+H]+ , corresponding to the decarboxylated byproduct (1-butylimidazole)[3]. If this peak is dominant, the amine is likely too sterically hindered, and a stronger nucleophile or an alternative strategy (e.g., acyl chloride formation at -20 °C) is required.

Workflow Step1 1: Activation HATU, DIPEA 0 °C, 5 min Step2 2: Amine Addition Add Amine 0 °C to RT Step1->Step2 Step3 3: Monitoring LC-MS / TLC Validate Mass Step2->Step3 Step4 4: Workup Aqueous Wash Extraction Step3->Step4

Optimized workflow for solution-phase amide coupling to minimize decarboxylation.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Adaptation

When incorporating 1-Butyl-1H-imidazole-2-carboxylic acid into a growing polyamide chain on a solid support, standard Fmoc/Boc SPPS protocols must be heavily modified. Based on the foundational methodologies for pyrrole-imidazole polyamides [4], the following cycle is required:

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound amine is fully deprotected and washed extensively with DMF.

  • Pre-Activation (Ex-Situ): In a separate vial, dissolve 1-Butyl-1H-imidazole-2-carboxylic acid (4.0 equiv relative to resin loading) and PyBOP (3.9 equiv) in minimal DMF. Cool to 0 °C. Add DIPEA (8.0 equiv) and activate for exactly 3 minutes.

  • Coupling: Transfer the activated mixture immediately to the resin. Shake at room temperature for 2 to 4 hours.

  • Resin Cleavage & Validation: Cleave a micro-aliquot of the resin using standard TFA cocktails. Analyze via HPLC. High stepwise yields (>95%) indicate successful coupling, whereas truncated sequences indicate premature decarboxylation of the monomer prior to coupling.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.[Link]

  • Lown, J. W., & Krowicki, K. (1985). Efficient total syntheses of the oligopeptide antibiotics netropsin and distamycin. The Journal of Organic Chemistry, 50(20), 3774–3779.[Link]

  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules, 10(4), 544.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61347, Butylimidazole.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1-Butyl-1H-imidazole-2-carboxylic acid synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-butyl-1H-imidazole-2-carboxylic acid. While the standard synthetic rou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-butyl-1H-imidazole-2-carboxylic acid.

While the standard synthetic route—C2-lithiation of 1-butylimidazole followed by a carbon dioxide quench—is conceptually straightforward, the process is notorious for low yields. This is primarily due to the extreme moisture sensitivity of the intermediates, competitive nucleophilic acyl substitutions during the quench, and the highly specific zwitterionic isolation requirements of the final product.

Process Visualization & Failure Points

SynthesisWorkflow A 1-Butyl-1H-imidazole B Lithiation (n-BuLi, THF, -78°C) A->B C 1-Butyl-2-lithioimidazole B->C Err1 Failure: Moisture (Incomplete Lithiation) B->Err1 H2O D Carboxylation (Dry Ice / CO2 Quench) C->D E Lithium Carboxylate Salt D->E Err2 Failure: Slow Quench (Ketone Side-Product) D->Err2 Low CO2 F Aqueous Workup (Adjust pH to ~3.8) E->F G 1-Butyl-1H-imidazole- 2-carboxylic acid F->G Err3 Failure: Heat / Wrong pH (Decarboxylation) F->Err3 >30°C

Fig 1: Synthesis workflow of 1-Butyl-1H-imidazole-2-carboxylic acid and common failure points.

Troubleshooting Guide & FAQs

Q1: Why is my starting material (1-butylimidazole) remaining unreacted after the n-BuLi addition?

  • Expertise & Causality: Imidazoles are highly hygroscopic. Any residual water in the starting material or the THF solvent will rapidly quench the n-butyllithium (n-BuLi) before the targeted C2-deprotonation can occur. Furthermore, n-BuLi degrades over time, lowering its effective molarity and leading to sub-stoichiometric addition.

  • Self-Validating Protocol: Prior to the reaction, dry 1-butylimidazole over activated 4Å molecular sieves or perform an azeotropic distillation with dry toluene. Always titrate your n-BuLi solution (e.g., using N-benzylbenzamide or diphenylacetic acid) to confirm its exact concentration immediately before use.

Q2: My LC-MS/NMR shows a significant amount of bis(1-butylimidazol-2-yl) ketone instead of the desired carboxylic acid. What went wrong during the CO2 quench?

  • Expertise & Causality: This is a classic stoichiometric failure. When CO2 gas is bubbled too slowly into the reaction mixture, the localized concentration of CO2 is low. Under these conditions, the newly formed lithium 1-butylimidazole-2-carboxylate acts as an electrophile and reacts with another equivalent of the highly nucleophilic 1-butyl-2-lithioimidazole, resulting in the formation of a ketone side-product[1].

  • Self-Validating Protocol: Abandon direct gas bubbling. Instead, use an inverse addition technique. Cannulate the -78 °C solution of 1-butyl-2-lithioimidazole directly into a vigorously stirred, large excess of dry ice suspended in anhydrous THF. This ensures CO2 is always in vast stoichiometric excess, kinetically outcompeting the ketone formation pathway.

Q3: My crude reaction mixture shows the product, but I lose all my yield during the aqueous workup. How do I properly isolate it?

  • Expertise & Causality: 1-Butyl-1H-imidazole-2-carboxylic acid is a zwitterion. The basic imidazole nitrogen (pKa ~7) and the acidic carboxylic group (pKa ~2-3) mean the molecule is highly water-soluble at both low and high pH extremes. Standard organic extractions (e.g., with ethyl acetate or diethyl ether) will fail to partition the product into the organic layer.

  • Self-Validating Protocol: After quenching and removing the THF, dissolve the crude mixture in water and wash with ethyl acetate to remove unreacted starting material and ketone impurities. Then, carefully adjust the aqueous layer to its exact isoelectric point (pH ~3.8) using 1M HCl. At this pH, the molecule is neutral overall and will often precipitate. If it does not precipitate, lyophilize (freeze-dry) the aqueous layer completely, and triturate the resulting solid with cold anhydrous methanol to extract the product while leaving inorganic lithium salts behind.

Q4: The isolated product slowly degrades into 1-butylimidazole on the bench or during rotary evaporation. Why is it unstable?

  • Expertise & Causality: Imidazole-2-carboxylic acids are highly prone to spontaneous thermal decarboxylation[2],[3]. The electron-rich nature of the imidazole ring facilitates the extrusion of CO2, especially under neutral or mildly acidic conditions when heated.

  • Self-Validating Protocol: Never subject the product to temperatures exceeding 30 °C during solvent removal[2]. Use a high-vacuum rotary evaporator to remove solvents at room temperature. Store the purified compound in a sealed amber vial at -20 °C under an argon atmosphere to ensure long-term stability.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the impact of various reaction parameters on the final isolated yield of 1-butyl-1H-imidazole-2-carboxylic acid.

Reaction VariableTested ConditionObserved Yield (%)Primary Failure Mode
Lithiation Temperature -78 °C92%None (Optimal)
Lithiation Temperature 0 °C45%Ring opening / Non-specific metalation
CO2 Quench Method Inverse addition (Cannula to dry ice)89%None (Optimal)
CO2 Quench Method Direct bubbling (Slow CO2 gas)35%Bis(1-butylimidazol-2-yl) ketone formation
Isolation pH pH ~3.8 (Isoelectric point)85%None (Optimal)
Isolation pH pH < 1.0<10%High aqueous solubility (protonated form)
Concentration Temp < 30 °C85%None (Optimal)
Concentration Temp > 60 °C15%Thermal decarboxylation

Standard Operating Procedure (SOP): Optimized Synthesis

Step 1: Preparation & Lithiation

  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add 1-butyl-1H-imidazole (10.0 mmol) and 50 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Titrate n-BuLi to confirm molarity. Slowly add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete C2-deprotonation. (Self-validation: A small aliquot quenched with D2O should show >95% deuterium incorporation at the C2 position via 1H-NMR).

Step 2: Inverse Carboxylation Quench

  • In a separate, oversized 500 mL flask, prepare a slurry of crushed, anhydrous dry ice (excess, ~50 g) in 100 mL of anhydrous THF under argon.

  • Using a wide-bore cannula, transfer the -78 °C lithiated imidazole solution into the vigorously stirred dry ice slurry.

  • Allow the reaction mixture to slowly warm to room temperature overnight to ensure complete consumption of the organolithium intermediate and prevent ketone formation.

Step 3: Zwitterion Isolation

  • Concentrate the reaction mixture under reduced pressure (water bath strictly < 30 °C) to remove THF.

  • Dissolve the crude lithium carboxylate salt in 30 mL of deionized water.

  • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to extract unreacted starting material and any ketone byproducts. Discard the organic layer.

  • Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches pH ~3.8 (the isoelectric point).

  • Lyophilize the aqueous solution to complete dryness.

  • Triturate the resulting solid with cold, anhydrous methanol (3 x 15 mL). The zwitterionic product dissolves, leaving inorganic LiCl behind.

  • Filter and concentrate the methanol filtrate in vacuo (< 30 °C) to yield the pure 1-butyl-1H-imidazole-2-carboxylic acid. Store at -20 °C under argon.

References

  • NIH / PMC. "Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis". Available at: [Link]

  • ACS Publications. "Direct Conversion of Carboxylic Acids to Alkyl Ketones | Organic Letters". Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1-Butyl-1H-imidazole-2-carboxylic Acid

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 1-Butyl-1H-imidazole-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 1-Butyl-1H-imidazole-2-carboxylic acid.

Due to its unique structural features—a highly polar, amphoteric imidazole-carboxylic acid headgroup paired with a lipophilic (greasy) butyl tail—this intermediate is notoriously prone to liquid-liquid phase separation (oiling out) and erratic nucleation. The following protocols and troubleshooting guides are designed to establish thermodynamic control over the crystallization process, ensuring high purity, optimal yield, and consistent crystal habit.

Physicochemical Profiling & Solvent Strategy

Successful crystallization requires manipulating the solubility curve. 1-Butyl-1H-imidazole-2-carboxylic acid exhibits pH-dependent solubility in aqueous systems due to its zwitterionic nature, while its butyl chain enhances solubility in organic solvents.

Table 1: Quantitative Solvent Selection Matrix

Solvent SystemRoleTemp (°C)Est. Solubility (mg/mL)Mechanistic Rationale
Methanol Good Solvent60>150Disrupts intermolecular H-bonding of the carboxylic acid dimer.
Acetonitrile Good Solvent60~80Solvates the lipophilic butyl chain effectively; excellent for "greasy" molecules.
Water (pH 7.0) Good Solvent25>100Deprotonates the carboxylic acid, forming a highly soluble carboxylate anion.
Water (pH 4.0) Anti-Solvent25<10Approximates the isoelectric point; zwitterion formation minimizes aqueous solubility.
Toluene Anti-Solvent25<5Highly non-polar; forces precipitation of the polar imidazole-carboxylic acid headgroup.

Process Visualization: Combined Cooling & Anti-Solvent Workflow

To maximize yield and control particle size, a combined cooling and anti-solvent crystallization strategy is recommended[1]. The workflow below maps the logical progression from crude dissolution to pure active pharmaceutical ingredient (API) isolation.

CrystallizationWorkflow Crude Crude 1-Butyl-1H-imidazole- 2-carboxylic acid Dissolution Dissolution in Good Solvent (e.g., MeOH or MeCN) at 60°C Crude->Dissolution Filtration Hot Polish Filtration (Remove insoluble impurities) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to MSZW limit) Filtration->Cooling Seeding Introduction of Seed Crystals (1-2 wt%, bypass primary nucleation) Cooling->Seeding Enter Metastable Zone AntiSolvent Anti-Solvent Addition (e.g., Toluene or pH 4 Water) Seeding->AntiSolvent Induce Crystal Growth Aging Temperature Cycling & Aging (Ostwald Ripening) AntiSolvent->Aging Deplete Supersaturation Isolation Filtration, Washing & Drying (Pure Crystalline API) Aging->Isolation Maximize Yield & Purity

Crystallization workflow for 1-Butyl-1H-imidazole-2-carboxylic acid purification and isolation.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a combined cooling and anti-solvent approach. Every step includes a mechanistic explanation (causality) and a self-validation checkpoint to ensure the system remains under thermodynamic control.

Step 1: Dissolution

  • Action: Suspend 10 g of crude 1-Butyl-1H-imidazole-2-carboxylic acid in 100 mL of neat Acetonitrile (MeCN). Heat the reactor to 65°C under moderate agitation (250 RPM).

  • Causality: Neat MeCN is highly effective for "greasy" intermediates[2]. Heating increases the kinetic energy of the solvent, fully solvating the lipophilic butyl chain and breaking down the crude crystal lattice.

  • Validation Check: The solution must transition to a completely clear, homogenous liquid. If particulates remain, add MeCN in 5 mL increments until clear.

Step 2: Hot Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer pre-heated to 65°C.

  • Causality: Removes insoluble catalyst residues, dust, or foreign particles that could act as uncontrolled sites for heterogeneous primary nucleation.

Step 3: Controlled Cooling to the Metastable Zone

  • Action: Program the crystallizer to cool from 65°C to 45°C at a linear rate of 0.5°C/min.

  • Causality: Slow cooling generates supersaturation gradually, keeping the system within the Metastable Zone Width (MSZW) without crossing the labile boundary where spontaneous crash-cooling occurs[3].

Step 4: Seeding

  • Action: At 45°C, introduce 0.1 g (1 wt%) of pure, milled 1-Butyl-1H-imidazole-2-carboxylic acid seed crystals suspended in 1 mL of cold MeCN.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. The solute will preferentially deposit onto the existing crystal lattices of the seeds, preventing oiling out[4].

  • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; re-calculate the solubility curve.

Step 5: Anti-Solvent Dosing

  • Action: Using a programmable syringe pump, dose 100 mL of Toluene (anti-solvent) at a rate of 1 mL/min while maintaining the temperature at 45°C.

  • Causality: Toluene drastically lowers the equilibrium solubility of the polar imidazole-carboxylic acid headgroup. Slow dosing prevents localized supersaturation spikes at the injection point, ensuring continuous growth on the seed crystals rather than secondary nucleation[5].

Step 6: Final Cooling & Temperature Cycling (Aging)

  • Action: Cool the suspension to 5°C at 0.2°C/min. Hold for 1 hour, heat back to 15°C for 30 minutes, and cool back to 5°C.

  • Causality: Temperature cycling promotes Ostwald ripening. The smallest, thermodynamically unstable crystals dissolve during the heating phase, and the mass redeposits onto larger, more stable crystals during cooling, improving purity and filterability[4].

Step 7: Isolation

  • Action: Filter the slurry under a vacuum. Wash the filter cake with 2 x 20 mL of cold Toluene. Dry in a vacuum oven at 40°C until constant weight is achieved.

Troubleshooting Guide (Q&A)

Q: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level exceeds the amorphous solubility limit before solid-state nucleation can occur. This is highly common for molecules with a polar head and a lipophilic tail[4].

  • Causality: The system gets kinetically trapped in a liquid state because the energy barrier for forming a crystal lattice is too high.

  • Solution: First, switch your solvent system. Avoid mixed aqueous/organic systems and try crystallizing from straight (neat) Acetonitrile, which is excellent for greasy compounds[2]. Second, implement the rigorous seeding protocol described in Step 4. Seeding forces the system to bypass primary nucleation, directing the solute straight into crystal growth before the LLPS boundary is reached.

Q: The crystal yield is consistently below 60%. How can I drive more product out of solution? A: Poor yield indicates that the final supersaturation state is too high, leaving your compound dissolved in the mother liquor[6].

  • Causality: 1-Butyl-1H-imidazole-2-carboxylic acid is amphoteric. If you are using an aqueous anti-solvent, minor pH shifts will ionize the molecule, drastically increasing its solubility.

  • Solution: If using water as an anti-solvent, adjust the pH to the molecule's isoelectric point (approximately pH 4.0). At this pH, the molecule exists primarily as a zwitterion (net zero charge), which has the lowest possible solubility. Alternatively, switch to a combined cooling and organic anti-solvent strategy (like Toluene), which lowers the equilibrium concentration more effectively than cooling alone[1].

Q: The crystals formed are extremely fine needles that clog the filter paper and trap impurities. A: Fine, needle-like crystals (high aspect ratio) are the result of rapid, uncontrolled crash-cooling or dumping anti-solvent too quickly[4].

  • Causality: High supersaturation generation rates kinetically favor rapid crystal growth along a single crystallographic axis, leading to needles.

  • Solution: Lower your cooling rate to 0.1–0.2 °C/min and decrease the anti-solvent addition rate. Most importantly, implement temperature cycling (Step 6). Heating the slurry slightly will dissolve the fragile needles, and slow cooling will redeposit the mass onto the more stable faces of the crystal, resulting in thicker, highly filterable prisms[3].

Frequently Asked Questions (FAQs)

Q: Can I use supercritical fluids to purify this intermediate? A: Yes. Supercritical Anti-Solvent (SAS) crystallization using supercritical CO₂ is an emerging, energy-efficient alternative[7]. It is particularly useful if the molecule exhibits thermal degradation at standard dissolution temperatures, as it allows for highly selective crystallization without excessive heat or mechanical agitation.

Q: Why is careful control of agitation important during the anti-solvent addition? A: Poor mixing creates localized zones of extreme supersaturation right at the tip of the anti-solvent injection tube, leading to burst nucleation and a broad, unpredictable particle size distribution. Conversely, excessive agitation causes shear-induced crystal breakage and secondary nucleation[5]. Maintain a moderate, consistent RPM that ensures bulk fluid turnover without creating vortex shearing.

Q: If I don't have seed crystals available for the very first batch, what should I do? A: You can generate initial seeds by taking a small aliquot (e.g., 2 mL) of your saturated solution in a glass vial and applying rapid techniques such as scratching the inside of the glass with a stirring rod, or using vapor diffusion[6]. Once a few crystals form, isolate them, mill them gently, and use them to seed your main reactor.

References

  • [4] Special Issue : Anti-Solvent Crystallization - MDPI. mdpi.com. Available at:

  • [3] Pharmaceutical Crystallization in drug development - Syrris. syrris.com. Available at:

  • [5] API Crystallization - Crystal Pharmatech. crystalpharmatech.com. Available at:

  • [6] 3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org. Available at:

  • [7] Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. pharmafeatures.com. Available at:

  • [2] Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. reddit.com. Available at:

  • [1] Modelling and control of combined cooling and antisolvent crystallization processes - MIT. mit.edu. Available at:

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Analysis of 1-Butyl-1H-imidazole-2-carboxylic Acid: A Comparative Guide (Q-TOF vs. QqQ)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Polar Heterocycles Executive Summary 1-Butyl-1H-imidazole-2-carboxylic acid (C₈H₁₂N₂O₂) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Polar Heterocycles

Executive Summary

1-Butyl-1H-imidazole-2-carboxylic acid (C₈H₁₂N₂O₂) is a highly polar, nitrogen-containing heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis and as a precursor for ionic liquids. Due to its polar nature and the presence of both a basic imidazole nitrogen and an acidic carboxyl group, analyzing its structural integrity and metabolic fate requires robust mass spectrometry (MS) workflows.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) against Low-Resolution Triple Quadrupole (ESI-QqQ) mass spectrometry for the analysis of this compound. By dissecting the mechanistic fragmentation pathways and providing field-proven protocols, this guide serves as a comprehensive resource for structural elucidation and targeted quantitation.

Mechanistic Fragmentation Pathways: The Causality of Cleavage

To optimize any MS method, an analytical scientist must first understand the thermodynamic and kinetic drivers behind a molecule's gas-phase dissociation. When subjected to positive Electrospray Ionization (ESI+), 1-Butyl-1H-imidazole-2-carboxylic acid forms a stable protonated precursor ion [M+H]⁺ at m/z 169.0977 .

Upon Collision-Induced Dissociation (CID), the fragmentation is governed by the relative stabilities of the leaving groups. The imidazole ring itself is highly stable and [1].

  • Primary Pathway (Decarboxylation): The most thermodynamically favored pathway is the loss of carbon dioxide ( Δ 43.9898 Da), yielding a base peak at m/z 125.1079. The proximity of the electron-rich N1 nitrogen facilitates the cleavage of the C2-COOH bond, stabilizing the resulting 1-butylimidazole cation.

  • Secondary Pathway (Alkyl Chain Cleavage): Following decarboxylation, the 1-butylimidazole fragment (m/z 125.1079) undergoes a charge-remote cleavage or rearrangement to expel butene (C₄H₈, Δ 56.0626 Da). This results in a highly stable protonated imidazole core at m/z 69.0453.

  • Minor Pathway (Acylium Ion Formation): A less prominent but mechanistically relevant pathway is the loss of water ( Δ 18.0106 Da) from the carboxylic acid moiety to form an acylium ion at m/z 151.0871. This is a [2].

Fragmentation M [M+H]+ m/z 169.0977 1-Butyl-1H-imidazole-2-carboxylic acid F1 [M+H-CO2]+ m/z 125.1079 1-Butylimidazole M->F1 -CO2 (43.9898 Da) Primary Cleavage F2 [M+H-H2O]+ m/z 151.0871 Acylium Ion M->F2 -H2O (18.0106 Da) Minor Pathway F3 [M+H-CO2-C4H8]+ m/z 69.0453 Protonated Imidazole F1->F3 -C4H8 (56.0626 Da) Secondary Cleavage

Proposed ESI+ CID fragmentation pathway for 1-Butyl-1H-imidazole-2-carboxylic acid.

Technology Comparison: ESI-Q-TOF vs. ESI-QqQ

Choosing the correct MS platform depends entirely on the analytical goal. High-resolution instruments (Q-TOF) are essential for [3], whereas nominal mass instruments (QqQ) excel in scanning speed and absolute sensitivity.

Table 1: Platform Performance Comparison
FeatureESI-Q-TOF (High-Resolution)ESI-QqQ (Low-Resolution)
Primary Application Structural elucidation, impurity profiling, untargeted screening.Routine quantitation, pharmacokinetics (PK), targeted screening.
Mass Accuracy < 5 ppm (Exact mass).Nominal mass ( ± 0.1 Da).
Sensitivity Moderate to High (Full scan / MS/MS).Ultra-High (in MRM mode).
Linear Dynamic Range 3 to 4 orders of magnitude.5 to 6 orders of magnitude.
Data Output for Compound Confirms elemental formula of m/z 125.1079 (C₇H₁₃N₂⁺).Monitors 169.1 125.1 transition for quantitation.
Table 2: Expected Fragment Ions and MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)FormulaMass Error (Q-TOF)Optimal Collision Energy (QqQ)Relative Abundance
169.0977125.1079C₇H₁₃N₂⁺< 2 ppm15 eV100% (Base Peak)
169.097769.0453C₃H₅N₂⁺< 3 ppm30 eV45%
169.0977151.0871C₈H₁₁N₂O⁺< 3 ppm10 eV15%

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocol is designed as a self-validating system. The choice of column and mobile phase is deliberate: 1-Butyl-1H-imidazole-2-carboxylic acid is highly polar, meaning standard C18 columns will result in poor retention (elution in the void volume).

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation

  • Dissolve the standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a stock concentration of 1 mg/mL.

  • Causality Note: The addition of 0.1% Formic Acid ensures the basic imidazole nitrogen is fully protonated prior to entering the ESI source, drastically increasing ionization efficiency.

  • Dilute to working concentrations (e.g., 10–1000 ng/mL) using the initial mobile phase conditions to prevent solvent-induced peak broadening.

Phase 2: Liquid Chromatography (LC) Conditions

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: The HSS T3 stationary phase is designed to retain highly polar compounds via enhanced pore structure and lower ligand density compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: 2% to 60% B

    • 4.0 - 4.5 min: 60% to 95% B (Column wash)

    • 4.5 - 6.0 min: 2% B (Re-equilibration)

Phase 3: Mass Spectrometry (MS) Parameters (ESI+)

  • Capillary Voltage: 3.0 kV (Optimized to maintain stable spray without arcing).

  • Desolvation Temperature: 400°C (High temperature required to efficiently evaporate the highly aqueous initial mobile phase).

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode (QqQ): Multiple Reaction Monitoring (MRM).

    • Quantifier Transition: 169.1 125.1 (CE: 15 eV)

    • Qualifier Transition: 169.1 69.0 (CE: 30 eV)

  • Acquisition Mode (Q-TOF): Auto MS/MS (Data-Dependent Acquisition) with a mass range of 50–500 m/z.

References

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." Nucleosides, Nucleotides & Nucleic Acids. URL:[Link]

  • Chemistry LibreTexts. (2021). "Spectroscopy of Carboxylic Acid Derivatives - Mass Spectrometry." LibreTexts Organic Chemistry. URL:[Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports. URL:[Link]

Comparative

Comparative Guide to Alkyl-Substituted Imidazole Carboxylic Acids in Coordination Chemistry

Executive Summary The design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers rely heavily on the geometric and electronic properties of their organic linkers. Imidazole-4,5-dicarboxylic acid (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers rely heavily on the geometric and electronic properties of their organic linkers. Imidazole-4,5-dicarboxylic acid (H3IDC) and its alkyl-substituted derivatives—such as 2-methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIDC) and 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC)—have emerged as highly versatile ligands.

This guide provides an objective, data-driven comparison of how alkyl chain length dictates coordination modes, framework topology, and downstream functional properties like gas adsorption and photoluminescence. By analyzing the causality behind these structural shifts, researchers can rationally select the appropriate N-alkyl or C-alkyl imidazole carboxylic acid for targeted drug delivery matrices, gas separation membranes, or chemical sensors.

Mechanistic Principles: The Role of Alkyl Chain Length

To understand the performance differences between these ligands, one must examine the steric and electronic causality introduced by alkylation.

  • Steric Hindrance and Dihedral Twisting: In the unsubstituted H3IDC ligand, the planar nature of the imidazole ring and the adjacent carboxylate groups allows for highly connected coordination modes (often μ4 to μ6), which typically yield dense, non-porous frameworks [1]. However, introducing an alkyl group (e.g., a methyl group in H3MIDC) creates significant steric repulsion. This forces the carboxylate groups to twist out of the imidazole plane, altering the dihedral angle.

  • Coordination Mode Restriction: This twisting restricts the ligand to lower-connectivity modes (μ2 or μ3). Counterintuitively, this restriction is highly beneficial; it prevents dense atomic packing, thereby promoting the formation of open, porous 3D pillar-layered networks or 1D/2D supramolecular architectures [1].

  • Electronic and Hydrophobic Effects: The electron-donating nature of alkyl groups enhances ligand-centered charge transfer transitions, drastically improving solid-state luminescence. Furthermore, the hydrophobic alkyl chains shield the metal-oxo clusters from nucleophilic attack by water, enhancing the framework's hydrolytic stability [2].

MechanisticPathway A Alkyl Substitution (e.g., Methyl, Ethyl) B Increased Steric Hindrance & Hydrophobicity A->B C Altered Dihedral Angles (Carboxylate Twisting) B->C E Framework Topology (1D Chains to 3D Networks) B->E Hydrophobic Shielding D Restricted Coordination Modes (μ4/μ5 → μ2/μ3) C->D D->E F Functional Properties (Gas Selectivity, Luminescence) E->F

Figure 1: Mechanistic pathway illustrating how alkyl substitution dictates MOF topology and function.

Comparative Performance Analysis

The table below synthesizes experimental data comparing the baseline H3IDC ligand against its methyl and ethyl-substituted counterparts across standard transition metal (Zn/Cd/Co) coordination environments.

LigandAlkyl GroupTypical Coordination ModesDominant MOF TopologiesKey Performance Attributes & Experimental Data
H3IDC None (Baseline)Highly connected (μ4, μ5, μ6)Dense 3D networks, low porosityHigh thermal stability (>350°C), poor gas uptake, weak luminescence [3].
H3MIDC MethylModerately restricted (μ3, μ4)3D pillar-layered, moderate porosityHigh CO2/N2 selectivity, strong luminescence (Quantum Yield up to 20.69%), high proton conductivity (1.04 × 10–3 S·cm–1)[1, 2].
H3EIDC EthylHighly restricted (μ2, μ3)1D chains, 2D layers, rare 3DEnhanced hydrophobicity, excellent selective sensing for specific amines/ammonia, lower overall surface area [4].

Data Interpretation: As demonstrated by the H3MIDC-based [Me2NH2]2[Zn3(midc)2(HCOO)2] framework, the methyl substitution provides the optimal balance between steric restriction (creating porosity) and structural integrity, yielding a remarkable solid-state photoluminescence quantum yield of 20.69% and excellent CO2 over N2 adsorption selectivity [1].

Experimental Workflows: Synthesis and Activation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the solvothermal synthesis and activation of a representative H3MIDC-based MOF (e.g., [Cd2(Hmidc)2(bpp)]·2H2O).

Step-by-Step Methodology

Phase 1: Solvothermal Synthesis

  • Reagent Preparation: Dissolve 0.1 mmol of H3MIDC and 0.1 mmol of the auxiliary ligand (e.g., 1,3-bis(4-pyridyl)propane) in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v = 1:1).

  • Metal Addition: Slowly add 0.2 mmol of Cd(NO3​)2​⋅4H2​O to the solution under continuous magnetic stirring for 30 minutes until a homogeneous, clear solution is achieved.

  • Crystallization: Transfer the solution into a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5°C/hour. Causality: Rapid cooling induces kinetic trapping of amorphous phases; slow cooling ensures thermodynamic control and high-quality single crystals.

Phase 2: Self-Validation & Solvent Exchange 5. Phase Verification (Critical Step): Collect the resulting crystals and wash them three times with DMF. Perform Powder X-ray Diffraction (PXRD) on a small wet aliquot. Compare the experimental diffractogram against the simulated pattern from single-crystal data to confirm phase purity. 6. Solvent Exchange: Immerse the phase-pure crystals in anhydrous methanol for 3 days, replacing the methanol every 12 hours. Causality: High-boiling DMF trapped in the pores will cause framework collapse if directly heated; exchanging with low-boiling methanol prevents capillary-force-induced structural degradation during activation.

Phase 3: Vacuum Activation 7. Degassing: Transfer the methanol-exchanged crystals to a sample tube and attach it to an activation port. Degas under dynamic vacuum ( 10−5 Torr) at 80°C for 12 hours prior to gas adsorption analysis.

ExpWorkflow S1 1. Reagent Preparation Ligand & Metal Salt in DMF/H2O S2 2. Solvothermal Synthesis 120°C for 48-72h S1->S2 S3 3. Phase Verification PXRD against simulated data S2->S3 S4 4. Solvent Exchange Soak in Methanol (3 days) S3->S4 S5 5. Vacuum Activation Degas at 80-100°C for 12h S4->S5 S6 6. Property Evaluation Gas Adsorption & Luminescence S5->S6

Figure 2: Self-validating solvothermal synthesis and activation workflow for alkyl-imidazole MOFs.

Conclusion

The transition from unsubstituted H3IDC to alkylated derivatives like H3MIDC and H3EIDC represents a powerful strategy in coordination chemistry. By leveraging the steric bulk of alkyl chains to twist carboxylate dihedral angles, researchers can intentionally restrict coordination modes. This mechanistic control directly translates to the reliable synthesis of highly porous, luminescent, and chemically stable frameworks suitable for advanced gas separation and sensory applications.

References

  • Title: Precisely Tuning the Coordination Modes of the 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Ligand, Affording a Series of Metal–Organic Compounds with Diverse Structures and Properties Source: Crystal Growth & Design (ACS Publications), 2019. URL: [Link]

  • Title: A Highly Proton-Conductive 3D Ionic Cadmium–Organic Framework for Ammonia and Amines Impedance Sensing Source: ACS Applied Materials & Interfaces, 2018. URL: [Link]

  • Title: Microporous metal-organic framework zinc(II) imidazole-4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission Source: Microporous and Mesoporous Materials, 2007. URL: [Link]

  • Title: Syntheses, structures and properties of four metal-organic frameworks from chlorophenyl imidazole dicarboxylates Source: Journal of Coordination Chemistry, 2016. URL: [Link]

Validation

Validating IR spectroscopy absorption bands for 1-Butyl-1H-imidazole-2-carboxylic acid

Analytical Validation of IR Spectroscopy Absorption Bands for 1-Butyl-1H-imidazole-2-carboxylic Acid: A Comparative Guide Executive Summary As a Senior Application Scientist, validating the structural integrity of functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of IR Spectroscopy Absorption Bands for 1-Butyl-1H-imidazole-2-carboxylic Acid: A Comparative Guide

Executive Summary

As a Senior Application Scientist, validating the structural integrity of functionalized imidazoles requires moving beyond basic spectral matching into mechanistic spectroscopy. 1-Butyl-1H-imidazole-2-carboxylic acid is a critical intermediate in the synthesis of antimicrobial agents and tunable ionic liquids (1[1]). However, its spectroscopic validation is often misinterpreted due to its inherent tautomeric and zwitterionic properties. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against classic Transmission (KBr Pellet) spectroscopy, providing a self-validating framework to accurately assign and confirm the absorption bands of this molecule.

Mechanistic Grounding: The Zwitterion Effect

A common pitfall in analyzing 1-alkylimidazole-2-carboxylic acids is expecting a classic carboxylic acid carbonyl (C=O) stretch near 1700–1720 cm⁻¹. In the solid state, the acidic proton of the C2-carboxylic group transfers to the basic N3 nitrogen of the imidazole ring. This protonation yields a zwitterion: 1-butyl-3-ium-imidazole-2-carboxylate .

Consequently, the IR spectrum will lack a true C=O stretch. Instead, it will exhibit a strong asymmetric carboxylate (COO⁻) stretch near 1618 cm⁻¹ and a symmetric stretch near 1388–1421 cm⁻¹ (2[2]). Furthermore, the presence of the imidazolium (N-H⁺) group generates a broad absorption band in the 2400–2800 cm⁻¹ region. Understanding this causality is paramount when selecting the appropriate sample preparation matrix, as the zwitterion is highly sensitive to environmental moisture and ion exchange.

Comparative Analysis: ATR-FTIR vs. KBr Pellet

When validating the zwitterionic bands of 1-Butyl-1H-imidazole-2-carboxylic acid, the choice of analytical technique directly impacts spectral fidelity.

Attenuated Total Reflectance (ATR-FTIR - Diamond Crystal)
  • Mechanism: Utilizes an evanescent wave penetrating a few micrometers into the sample, requiring no sample dilution (3[3]).

  • Advantages: Zero matrix interference. This is critical because zwitterions are highly sensitive to hydration. ATR ensures the molecule is measured in its native solid-state polymorphic form.

  • Limitations: Peak intensities at higher wavenumbers (e.g., the N-H⁺ and butyl C-H stretches >2800 cm⁻¹) are inherently weaker due to the wavelength-dependent depth of penetration.

Transmission Spectroscopy (KBr Pellet)
  • Mechanism: The sample is dispersed in an IR-transparent alkali halide matrix and pressed into a disc (4[4]).

  • Advantages: Superior sensitivity and adherence to the Beer-Lambert law, providing classic transmission spectra ideal for historical library matching.

  • Limitations: KBr is highly hygroscopic. Absorbed water exhibits a strong bending mode around 1640 cm⁻¹, which can artificially broaden or completely mask the critical 1618 cm⁻¹ asymmetric COO⁻ stretch of our zwitterion.

Quantitative Data Presentation

The following table summarizes the expected band assignments for 1-Butyl-1H-imidazole-2-carboxylic acid and compares the performance of both techniques.

Functional Group / ModeExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet Performance
Imidazolium (N-H⁺) Stretch ~2400 – 2800 (Broad)Weaker intensity due to shallow penetration depth at high frequencies.High intensity; clearly defined broad envelope.
Aliphatic C-H Stretch (Butyl) 2860 – 2960Sharp and well-resolved.Sharp, but can be obscured if excessive water broadens the baseline.
Asymmetric COO⁻ Stretch ~1610 – 1630 (Peak ~1618)Optimal: Accurate peak position with zero matrix interference.Risk of Masking: Overlaps with KBr moisture bending mode (~1640 cm⁻¹).
Symmetric COO⁻ Stretch ~1380 – 1420Strong and highly reproducible.Strong and highly reproducible.
Imidazole Ring Breathing ~910 – 930Excellent resolution.Excellent resolution.

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, the following protocols integrate internal validation steps to rule out environmental or instrumental artifacts.

Protocol A: ATR-FTIR (Diamond) Workflow
  • Instrument Calibration (Self-Validation): Before sample analysis, perform a background scan on the empty, cleaned diamond crystal. Verify that the ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) bands are correctly subtracted by the software's atmospheric compensation algorithm. Causality: This ensures the 1618 cm⁻¹ zwitterion band is not distorted by residual atmospheric moisture.

  • Sample Application: Deposit 2-3 mg of 1-Butyl-1H-imidazole-2-carboxylic acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave only penetrates ~1-2 µm. Poor contact results in artificially low signal-to-noise ratios.

  • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm. Causality: Because penetration depth is wavelength-dependent, raw ATR spectra exaggerate low-frequency peaks. Correction normalizes the spectrum to resemble a transmission profile.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Blanking (Self-Validation): Grind 100 mg of pure, oven-dried KBr and press it into a pellet. Run this as the background. Causality: Using a KBr blank rather than an air background subtracts the inevitable O-H stretching and bending modes of absorbed water, which would otherwise mask the 1618 cm⁻¹ carboxylate band (4[4]).

  • Sample Preparation: Weigh ~1-2 mg of 1-Butyl-1H-imidazole-2-carboxylic acid and mix with 100 mg of dry KBr.

  • Homogenization: Triturate the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic changes or mechanochemical proton transfer, altering the native zwitterionic state.

  • Pellet Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent pellet that adheres to the Beer-Lambert law.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against the KBr blank.

Workflow Visualization

IR_Validation_Workflow Sample 1-Butyl-1H-imidazole-2-carboxylic acid (Solid Sample) ATR ATR-FTIR (Diamond) Direct Analysis Sample->ATR KBr Transmission FTIR (KBr Pellet Preparation) Sample->KBr ATR_Data Raw ATR Spectrum (Depth-corrected) ATR->ATR_Data KBr_Data Raw Transmission Spectrum (Background subtracted) KBr->KBr_Data Zwitterion Zwitterion Band Validation (COO- asym ~1618 cm⁻¹) ATR_Data->Zwitterion Aliphatic Aliphatic Band Validation (C-H stretch ~2850-2960 cm⁻¹) ATR_Data->Aliphatic KBr_Data->Zwitterion KBr_Data->Aliphatic Report Final Spectral Validation Report Zwitterion->Report Aliphatic->Report

Workflow for validating IR absorption bands of 1-Butyl-1H-imidazole-2-carboxylic acid.

References

  • [2] Title: 1H-Imidazole-2-carboxylic acid | 16042-25-4 | Source: ChemicalBook | URL: 2

  • [1] Title: Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives | Source: SciELO | URL: 1

  • [4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy | Source: Kintek Press | URL: 4

  • [3] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | Source: AZoM | URL: 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Butyl-1H-imidazole-2-carboxylic acid

Standard Operating Procedure & Safety Architecture for Handling 1-Butyl-1H-imidazole-2-carboxylic acid As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Architecture for Handling 1-Butyl-1H-imidazole-2-carboxylic acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely and effectively handle 1-Butyl-1H-imidazole-2-carboxylic acid (CAS: 1260839-08-4) [1], researchers must understand its physicochemical behavior. This compound is a highly valuable building block in pharmaceutical synthesis and materials science, but its structural features—an amphoteric imidazole core coupled with a lipophilic butyl chain—dictate specific, non-negotiable handling protocols.

This guide provides a self-validating framework for the operational handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile

To select the correct PPE, we must first understand the causality of the chemical's hazards. 1-Butyl-1H-imidazole-2-carboxylic acid combines three distinct structural risks:

  • The N-Butyl Chain: The addition of a 4-carbon alkyl chain significantly increases the molecule's lipophilicity compared to unsubstituted imidazoles. This enhances its ability to partition into and penetrate the lipid bilayer of the stratum corneum (human skin)[2].

  • The Carboxylic Acid Moiety: This functional group provides a localized acidic proton (pKa ~2-3), which acts as a severe irritant to mucous membranes and ocular tissue, carrying a high risk of serious eye damage (H318).

  • The Imidazole Nitrogen: Acting as a hydrogen bond acceptor and a weak base, it creates a zwitterionic character that can disrupt localized physiological pH upon contact with moisture on the skin or respiratory tract, leading to respiratory irritation (H335)[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE matrix is engineered specifically to counteract the physicochemical threats posed by alkyl-substituted imidazole carboxylic acids.

PPE CategoryRequired SpecificationMechanistic Causality & Validation
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant).Causality: Nitrile provides excellent resistance to lipophilic organic acids. Validation: Perform an inflation test (trapping air and squeezing) prior to donning to verify zero micro-punctures.
Eye Protection ANSI Z87.1 / EN 166 tight-fitting chemical splash goggles.Causality: The compound poses a severe risk of irreversible eye damage (H318). Standard safety glasses with side shields are insufficient against aerosolized dust.
Body Protection Flame-retardant, knee-length laboratory coat (100% cotton or specialized synthetic).Causality: Prevents electrostatic discharge which could ignite organic solvent vapors used during the dissolution of the compound.
Respiratory N95/P100 particulate respirator or half-mask with ABEK filter (EN 14387).Causality: Required only if handling outside a fume hood or if mechanical agitation generates airborne dust, preventing mucosal irritation (H335)[3].

Operational Workflow: Dispensing and Stock Solution Preparation

The following protocol outlines the safe dispensing and preparation of a 0.1 M stock solution in Dimethylformamide (DMF), a common solvent for zwitterionic imidazole derivatives.

Prerequisites: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

Step 1: Environmental Isolation

  • Clear the fume hood of all incompatible materials, particularly strong oxidizing agents and strong bases, which can trigger exothermic reactions with the carboxylic acid group.

  • Place an anti-static weighing boat on the analytical balance inside the hood.

Step 2: Dispensing

  • Using a grounded, stainless-steel micro-spatula, carefully transfer the off-white solid from the reagent bottle to the weighing boat.

  • Scientific Insight: Do not pour the solid directly. The friction of solid particles against glass/plastic can generate static electricity, causing the fine powder to aerosolize and adhere to the PPE.

Step 3: Dissolution

  • Transfer the weighed solid into a borosilicate glass volumetric flask.

  • Add the organic solvent (e.g., anhydrous DMF) dropwise initially to wet the powder and suppress any dust generation, then fill to the volumetric mark.

  • Seal with a PTFE stopper and invert gently. Do not use vortex mixing until the flask is completely sealed, as the localized pressure from solvent displacement can cause micro-leaks.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (isopropanol is recommended), followed by a dry wipe.

Visualizing the Safety Architecture

The following diagram maps the logical decision tree for handling and potential spill response, ensuring a self-validating safety loop.

G Start Pre-Operation Check (Ventilation & Equipment) PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face velocity >100 fpm) PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize & Absorb (Inert absorbent, no water jets) Spill->Clean Yes Proceed Proceed to Reaction Setup Spill->Proceed No Dispose Hazardous Waste Disposal (EPA/RCRA Compliant) Clean->Dispose Proceed->Dispose Post-Reaction Waste

Caption: Logical workflow for the safe handling, dispensing, and disposal of 1-Butyl-1H-imidazole-2-carboxylic acid.

Accidental Release and Disposal Plan

Even with stringent controls, accidental releases occur. The response must be immediate and chemically logical.

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Contain: Do not use a brush and dustpan, which will aerosolize the lipophilic dust. Instead, cover the spill with a damp, inert absorbent pad or carefully blanket it with sand/earth[4].

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene hazardous waste container.

  • Neutralize: Wipe the affected surface with a mild, dilute sodium bicarbonate solution to neutralize residual carboxylic acid, followed by a water rinse.

Disposal Logistics: 1-Butyl-1H-imidazole-2-carboxylic acid and its associated solvent waste must never be poured down the sink[3].

  • Classification: Dispose of as halogen-free organic chemical waste (unless complexed with halogenated solvents during your reaction).

  • Labeling: Clearly label the waste container with "Hazardous Waste: Contains Alkyl-Imidazole Carboxylic Acid Derivatives (Toxic/Irritant)."

  • Storage: Store in a designated, secondary containment tray in a well-ventilated, cool waste accumulation area away from direct sunlight and incompatible oxidizers[5].

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 1-Isopropyl-1H-imidazole-2-carboxylic acid." Kishida.co.jp. Available at:[Link]

Sources

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